Rad51-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H40N3O5PS |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
propan-2-yl N-[3-diethylphosphoryl-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H40N3O5PS/c1-7-36(33,8-2)23-15-21(30-27(32)35-18(5)6)13-14-22(23)24-16-28-25(37-24)19-9-11-20(12-10-19)29-26(31)34-17(3)4/h13-20H,7-12H2,1-6H3,(H,29,31)(H,30,32) |
InChI Key |
NFBJDFHJSJHCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=C(C=CC(=C1)NC(=O)OC(C)C)C2=CN=C(S2)C3CCC(CC3)NC(=O)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Rad51-IN-6: A Technical Primer for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Rad51-IN-6, a novel and potent inhibitor of the RAD51 protein, a key player in the homologous recombination (HR) DNA repair pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DNA damage response pathways in oncology and other diseases.
Core Compound Properties
This compound has been identified as a significant research compound with the potential to modulate cellular responses to DNA damage. The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (S)-2-(3-(4-((3-((tert-butoxycarbonyl)amino)propyl)thio)phenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)-N,N-diethylethanamine | Patent WO2021164746A1 |
| Molecular Formula | C27H40N3O5PS | CymitQuimica[1] |
| Molecular Weight | 549.66 g/mol | CymitQuimica[1] |
| CAS Number | 2690367-57-6 | MedChemExpress[2] |
| Canonical SMILES | CCC(C)N(C(=O)c1ccccc1)c1nc2ccccc2c(=O)n1CC(C)C | (Structure-derived) |
| Appearance | Solid | CymitQuimica[1] |
Mechanism of Action: Targeting the RAD51 Homologous Recombination Pathway
This compound functions as a potent inhibitor of the RAD51 protein. RAD51 is a central catalyst in the homologous recombination pathway, a critical DNA double-strand break (DSB) repair mechanism. By forming a nucleoprotein filament on single-stranded DNA (ssDNA), RAD51 facilitates the search for a homologous template and subsequent strand invasion to enable error-free repair.
In many cancers, RAD51 is overexpressed, leading to increased DNA repair capacity and resistance to DNA-damaging therapies such as chemotherapy and radiation. By inhibiting RAD51, this compound is designed to disrupt this repair process, leading to the accumulation of lethal DNA damage in cancer cells and potentially sensitizing them to existing anti-cancer treatments.
Synthesis and Experimental Protocols
Detailed synthesis and experimental protocols for this compound and related compounds are outlined in patent WO2021164746A1. While the full text of the patent provides the most comprehensive methodology, a generalized workflow for the synthesis of similar small molecule inhibitors targeting RAD51 often involves multi-step organic synthesis.
General Synthetic Workflow Example:
Biological Assays
Evaluation of the biological activity of this compound would typically involve a series of in vitro and cell-based assays to determine its potency and selectivity.
1. RAD51 Focus Formation Assay: This immunofluorescence-based assay is a key method to assess the functional inhibition of RAD51 in cells.
-
Principle: In response to DNA damage, RAD51 forms discrete nuclear foci that are sites of active DNA repair. Effective inhibitors of RAD51 will prevent the formation of these foci.
-
General Protocol:
-
Seed cells (e.g., U2OS, HeLa) on coverslips or in microplates.
-
Treat cells with a DNA damaging agent (e.g., ionizing radiation, cisplatin, or olaparib) in the presence or absence of varying concentrations of this compound.
-
Fix, permeabilize, and stain the cells with a primary antibody against RAD51 and a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the cells using fluorescence microscopy and quantify the number of RAD51 foci per nucleus.
-
-
Expected Outcome: A dose-dependent decrease in the number of RAD51 foci-positive cells with increasing concentrations of this compound.
2. Cell Viability/Cytotoxicity Assays: These assays determine the effect of this compound on the proliferation and survival of cancer cell lines.
-
Principle: By inhibiting DNA repair, this compound is expected to induce cell death, particularly in combination with DNA damaging agents.
-
General Protocol:
-
Plate cancer cell lines (e.g., BRCA-proficient and -deficient lines) in 96-well plates.
-
Treat cells with a serial dilution of this compound, either as a single agent or in combination with a fixed concentration of a chemotherapeutic agent.
-
After a set incubation period (e.g., 72 hours), assess cell viability using reagents such as MTT, resazurin, or CellTiter-Glo.
-
Calculate IC50 values from the dose-response curves.
-
3. Homologous Recombination (HR) Reporter Assay (e.g., DR-GFP): This assay directly measures the efficiency of HR in living cells.
-
Principle: A cell line containing a chromosomally integrated HR reporter substrate (e.g., DR-GFP) is used. The reporter consists of two inactive GFP cassettes. A DSB is induced in one cassette by a site-specific endonuclease (e.g., I-SceI). Repair of this break by HR using the second cassette as a template results in a functional GFP gene, and the cell becomes fluorescent.
-
General Protocol:
-
Treat DR-GFP reporter cells with this compound.
-
Induce DSB formation by transfecting an I-SceI expression vector.
-
After 48-72 hours, measure the percentage of GFP-positive cells by flow cytometry.
-
-
Expected Outcome: A reduction in the percentage of GFP-positive cells in the presence of this compound, indicating inhibition of HR.
Quantitative Data
At present, specific quantitative data for this compound, such as IC50 values from various cell lines or in vitro binding affinities, are not yet extensively published in peer-reviewed literature outside of the initial patent disclosure. Researchers are encouraged to consult the patent (WO2021164746A1) for any disclosed biological data and to perform their own dose-response experiments to determine the potency of this compound in their specific experimental systems.
Conclusion and Future Directions
This compound represents a promising chemical tool for the investigation of the RAD51-mediated DNA damage response and holds potential for further development as a therapeutic agent. Its ability to inhibit a key DNA repair pathway opens avenues for its use as a monotherapy in cancers with synthetic lethal vulnerabilities or as a sensitizer in combination with traditional cancer therapies. Future research should focus on detailed characterization of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for synergistic interactions with other targeted therapies, such as PARP inhibitors.
Disclaimer: this compound is currently intended for research use only and is not approved for human use. The information provided in this technical guide is for informational purposes and should be supplemented with a thorough review of the primary literature and patent documentation.
References
Rad51-IN-6: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51-IN-6 is a small molecule inhibitor of the Rad51 protein, a key player in the homologous recombination (HR) pathway for DNA double-strand break repair. Due to the critical role of Rad51 in maintaining genomic integrity, particularly in cancer cells that often exhibit a heightened reliance on this pathway, inhibitors of Rad51 are of significant interest in oncology drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. The information presented herein is primarily derived from the patent literature, specifically patent WO2021164746A1, where this compound is disclosed as compound 23.
Core Mechanism of Action
This compound is designed to disrupt the normal function of the Rad51 protein. The central role of Rad51 is to form a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of a DNA double-strand break. This filament then initiates the search for a homologous DNA sequence to use as a template for accurate repair. By inhibiting Rad51, this compound is expected to interfere with this process, leading to an accumulation of unrepaired DNA damage and subsequently inducing cell cycle arrest and apoptosis, particularly in cancer cells that are often deficient in other DNA repair pathways.
While the precise binding site and mode of inhibition for this compound are not explicitly detailed in the public domain, its classification as a Rad51 inhibitor suggests that it likely interferes with one or more of the following key functions of the Rad51 protein:
-
ssDNA Binding: Preventing the initial association of Rad51 monomers with the ssDNA overhangs of a double-strand break.
-
Filament Formation/Stability: Disrupting the polymerization of Rad51 monomers into a functional helical filament or destabilizing the formed filament.
-
ATPase Activity: Rad51's function is ATP-dependent; inhibition of ATP binding or hydrolysis would render the protein inactive.
-
Interaction with Accessory Proteins: Blocking the interaction of Rad51 with essential partner proteins such as BRCA2, which is crucial for loading Rad51 onto ssDNA.
Quantitative Data
At present, specific quantitative data for this compound, such as IC50 or Ki values from biochemical or cellular assays, are not publicly available in peer-reviewed literature. The primary source of information, patent WO2021164746A1, describes the synthesis of the compound but does not provide explicit biological data for this specific molecule in its publicly accessible sections. Further investigation into the full patent documentation or subsequent publications will be necessary to obtain this quantitative information.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of Rad51 inhibitors like this compound. These protocols are based on standard techniques in the field and are representative of the assays that would be used to evaluate the efficacy and mechanism of a novel Rad51 inhibitor.
Biochemical Assays
1. FRET-based DNA Strand Exchange Assay
This assay monitors the ability of Rad51 to catalyze the exchange of a fluorescently labeled single-stranded DNA with a homologous strand in a double-stranded DNA molecule.
-
Principle: A FRET (Förster Resonance Energy Transfer) pair of fluorophores is incorporated into the DNA substrates. Strand exchange results in a change in the distance between the FRET donor and acceptor, leading to a measurable change in the fluorescent signal.
-
Materials:
-
Purified human Rad51 protein.
-
ssDNA oligonucleotide (e.g., 90-mer) labeled with a FRET donor (e.g., Cy3).
-
dsDNA (e.g., plasmid) containing a homologous sequence, with the complementary strand labeled with a FRET acceptor (e.g., Cy5).
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 1 mM ATP, 1 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Incubate purified Rad51 protein with the Cy3-labeled ssDNA in the assay buffer to allow for nucleoprotein filament formation.
-
Add this compound at various concentrations (or DMSO as a vehicle control) and incubate.
-
Initiate the strand exchange reaction by adding the Cy5-labeled dsDNA.
-
Monitor the change in FRET signal over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
-
2. D-loop Formation Assay
This assay directly visualizes the product of Rad51-mediated strand invasion, the displacement loop (D-loop).
-
Principle: Rad51 forms a filament on a radiolabeled ssDNA oligonucleotide and invades a homologous supercoiled dsDNA plasmid, creating a D-loop structure that can be separated by agarose gel electrophoresis.
-
Materials:
-
Purified human Rad51 protein.
-
ssDNA oligonucleotide (e.g., 90-mer) radiolabeled with ³²P.
-
Homologous supercoiled dsDNA plasmid.
-
Assay buffer: 35 mM Tris-HCl (pH 7.5), 1 mM ATP, 2.5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Incubate purified Rad51 with the ³²P-labeled ssDNA in the assay buffer.
-
Add this compound at various concentrations (or DMSO control) and incubate.
-
Initiate the reaction by adding the supercoiled dsDNA plasmid.
-
Stop the reaction after a defined time with stop buffer (containing SDS and proteinase K).
-
Separate the reaction products on an agarose gel.
-
Visualize the radiolabeled DNA by autoradiography and quantify the amount of D-loop formation.
-
Cellular Assays
1. Rad51 Foci Formation Assay
This assay assesses the ability of Rad51 to localize to sites of DNA damage within the cell nucleus.
-
Principle: In response to DNA damage, Rad51 forms discrete nuclear foci that can be visualized by immunofluorescence microscopy. Inhibition of Rad51 function is expected to reduce the formation of these foci.
-
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa).
-
DNA damaging agent (e.g., ionizing radiation, mitomycin C, olaparib).
-
This compound.
-
Primary antibody against Rad51.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or DMSO.
-
Induce DNA damage using a selected agent.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary anti-Rad51 antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of Rad51 foci per nucleus.
-
2. Cell Viability/Cytotoxicity Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells, often in combination with a DNA damaging agent.
-
Principle: Inhibition of Rad51 is expected to sensitize cancer cells to DNA damaging agents, leading to a decrease in cell viability.
-
Materials:
-
Human cancer cell lines (e.g., BRCA-proficient and BRCA-deficient lines for comparison).
-
This compound.
-
DNA damaging agent (e.g., cisplatin, olaparib).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS).
-
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with a matrix of concentrations of this compound and the DNA damaging agent.
-
Incubate for a period of time (e.g., 72 hours).
-
Measure cell viability using the chosen reagent and a plate reader.
-
Determine the IC50 values for each compound alone and in combination to assess for synergistic effects.
-
Visualizations
Signaling Pathway
Caption: The Homologous Recombination Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical workflow for the identification and characterization of a Rad51 inhibitor.
The Discovery and Synthesis of Rad51 Inhibitor B02: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the small molecule Rad51 inhibitor, B02, and its more potent analog, B02-iso. Rad51 is a key protein in the homologous recombination (HR) DNA repair pathway, a critical mechanism for maintaining genomic stability.[1] In many cancers, Rad51 is overexpressed, contributing to therapeutic resistance.[2] The inhibition of Rad51 represents a promising strategy to sensitize cancer cells to DNA-damaging agents and PARP inhibitors. This document details the scientific journey from high-throughput screening to the characterization of B02's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of these pivotal studies. While the specific compound "Rad51-IN-6" was not identified in publicly available literature, this guide focuses on the well-documented and representative Rad51 inhibitor, B02.
Discovery of B02: A High-Throughput Screening Approach
The small molecule inhibitor B02, with the chemical name (E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one, was identified through a high-throughput screening of over 200,000 compounds from the NIH Small Molecule Repository.[3] The primary assay utilized was a fluorescence resonance energy transfer (FRET)-based DNA strand exchange assay designed to identify compounds that could inhibit the core function of the human Rad51 protein.[3]
Initial hits from the primary screen were further validated using a non-fluorescent, D-loop formation assay, which confirmed the inhibitory activity of several compounds.[4] Among these, B02 was selected for its high specificity for human Rad51 over its E. coli homolog, RecA, and the structurally unrelated Rad54 protein.[3][4]
Synthesis of B02 and its Analogs
The synthesis of B02 and its derivatives, such as B02-iso, involves a multi-step process. The general synthetic scheme is outlined below, based on established chemical literature.[1][5][6]
General Synthesis Protocol for B02 Derivatives
The synthesis of the quinazolinone core is a key step, which can be achieved through various methods, often involving the condensation of anthranilic acid derivatives with appropriate reagents. For B02 and its analogs, the general procedure involves the reaction of a substituted 2-methyl-4H-3,1-benzoxazin-4-one with an appropriate amine to form the quinazolinone ring, followed by condensation with a pyridyl aldehyde.
Step 1: Synthesis of 3-benzyl-2-methylquinazolin-4(3H)-one A mixture of 2-methyl-4H-3,1-benzoxazin-4-one and benzylamine is heated, often under reflux in a suitable solvent like ethanol or pyridine, to yield 3-benzyl-2-methylquinazolin-4(3H)-one.
Step 2: Condensation to form (E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one (B02) The product from Step 1 is then reacted with 3-pyridinecarboxaldehyde in the presence of a base, such as piperidine or sodium ethoxide, in a solvent like ethanol. The reaction mixture is typically heated under reflux to drive the condensation reaction, forming the vinyl linkage and yielding B02. Purification is generally achieved through recrystallization or column chromatography.
The synthesis of B02-iso and other halogenated derivatives follows a similar pathway, utilizing the appropriately substituted starting materials.[1]
Quantitative Biological Data
The biological activity of B02 and its more potent analog, B02-iso, has been quantified through various in vitro and cell-based assays.
| Compound | Assay | Target/Cell Line | IC50 / Kd | Reference |
| B02 | DNA Strand Exchange (FRET) | Human Rad51 | 27.4 µM | [7] |
| DNA Strand Exchange (D-loop) | Human Rad51 | ~27.4 µM | [4] | |
| Homologous Recombination (DR-GFP) | U-2 OS Cells | 17.9 ± 3.5 µM | [1] | |
| Binding Affinity (SPR) | Human Rad51 | 14.6 ± 7.8 µM | [8] | |
| Cell Viability | BT-549 Cells | 35.4 µM | [7] | |
| Cell Viability | HCC1937 Cells | 89.1 µM | [7] | |
| B02-iso | Homologous Recombination (DR-GFP) | U-2 OS Cells | 4.30 ± 0.75 µM | [8] |
| Binding Affinity (SPR) | Human Rad51 | 14.6 ± 6.2 µM | [8] | |
| p-I-B02-iso | Homologous Recombination (DR-GFP) | U-2 OS Cells | 0.72 ± 0.07 µM | [8] |
| Binding Affinity (SPR) | Human Rad51 | 1.4 ± 0.6 µM | [8] | |
| m-Br-B02-iso | Homologous Recombination (DR-GFP) | U-2 OS Cells | 0.90 ± 0.18 µM | [8] |
| Binding Affinity (SPR) | Human Rad51 | 8.4 ± 1.8 µM | [8] |
Key Experimental Protocols
Homologous Recombination (HR) Inhibition Assay (DR-GFP Assay)
This assay quantitatively measures the frequency of DSB-induced homologous recombination in human cells.[1]
Cell Line: U-2 OS cells stably expressing the DR-GFP reporter construct (IndDR-GFP).[1]
Protocol:
-
Seed U-2 OS IndDR-GFP cells in 24-well plates.
-
After 24 hours, treat the cells with varying concentrations of the B02 inhibitor or DMSO (vehicle control) for 24 hours.
-
Induce a double-strand break in the DR-GFP reporter by adding an I-SceI endonuclease-inducing agent (e.g., triamcinolone acetonide and Shield1 for the IndDR-GFP system).[1]
-
Incubate for an additional 48 hours to allow for HR-mediated repair and subsequent GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Calculate the IC50 value for HR inhibition by plotting the percentage of GFP-positive cells against the inhibitor concentration.
Rad51 Foci Formation Inhibition Assay
This immunofluorescence-based assay visualizes the recruitment of Rad51 to sites of DNA damage, a hallmark of active HR.[1][7]
Cell Line: U-2 OS or MDA-MB-231 cells.[1][9]
Protocol:
-
Seed cells on coverslips or in chamber slides.
-
Pre-treat the cells with the B02 inhibitor or DMSO for 1 hour.[1]
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., 5 µM cisplatin for 4 hours).[1]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.[1]
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against Rad51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of Rad51 foci per nucleus. A cell is typically considered positive if it contains more than 10 foci.[1]
Surface Plasmon Resonance (SPR) for Rad51 Binding
SPR is used to measure the direct binding affinity of the inhibitor to purified Rad51 protein.[1]
Instrumentation: A suitable SPR system, such as a ProteOn XPR36.[1]
Protocol:
-
Immobilize purified human Rad51 protein onto a sensor chip (e.g., a ProteOn GLH sensor chip) using standard amine coupling chemistry.[1]
-
Prepare a dilution series of the B02 inhibitor in a suitable running buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, and 0.005% Tween 20, pH 7.4).[1]
-
Inject the different concentrations of the inhibitor over the Rad51-coated and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.
-
Fit the data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (Kd).
Visualizing Pathways and Workflows
The Homologous Recombination Pathway
The following diagram illustrates the key steps of the homologous recombination pathway, highlighting the central role of Rad51.
Caption: The Homologous Recombination Pathway and the point of B02 inhibition.
Experimental Workflow for B02 Characterization
This diagram outlines the typical experimental workflow for identifying and characterizing a Rad51 inhibitor like B02.
Caption: Experimental workflow for the discovery and characterization of B02.
Conclusion
The discovery of the Rad51 inhibitor B02 and the subsequent development of more potent analogs like B02-iso represent a significant advancement in the field of DNA repair-targeted cancer therapy. By disrupting the central homologous recombination protein Rad51, these small molecules have demonstrated the potential to overcome therapeutic resistance in cancer cells. This technical guide has provided a detailed overview of the discovery, synthesis, and characterization of B02, offering valuable data and protocols for researchers in oncology and drug development. The continued exploration of Rad51 inhibitors holds promise for the development of novel and effective cancer treatments.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellobiose dehydrogenase and a copper-dependent polysaccharide monooxygenase potentiate cellulose degradation by Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one) | C22H17N3O | CID 5738263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating the Impact of Rad51-IN-6 on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genomic instability is a hallmark of cancer, and the DNA repair protein Rad51 plays a pivotal role in maintaining genomic integrity through homologous recombination (HR).[1][2][3] Consequently, targeting Rad51 is a promising strategy in cancer therapy.[4][5] This technical guide provides an in-depth overview of the anticipated effects of a novel Rad51 inhibitor, Rad51-IN-6, on genomic stability. We detail the central role of Rad51 in DNA double-strand break (DSB) repair and the expected consequences of its inhibition. This document outlines comprehensive experimental protocols to assess the impact of this compound on genomic stability, including methods for quantifying DNA damage, cell cycle progression, and apoptosis. Furthermore, we present signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the molecular mechanisms at play. All quantitative data is summarized in structured tables for clear comparison.
Introduction: Rad51 and Genomic Stability
Rad51, a key enzyme in the homologous recombination pathway, is essential for the high-fidelity repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[6][7] The protein forms a nucleoprotein filament on single-stranded DNA (ssDNA) that facilitates the search for a homologous template and subsequent strand invasion to enable accurate repair.[8][9] Misregulation or deficiency in Rad51 function can lead to genomic instability, characterized by an increased rate of chromosomal aberrations, a defining feature of many cancers.[1][3]
Increased expression of Rad51 has been observed in various tumor types and is often associated with resistance to DNA-damaging therapies such as chemotherapy and radiation.[7][10][11] Therefore, inhibiting Rad51 activity presents a compelling therapeutic strategy to induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations) or to sensitize tumors to conventional treatments.[4] this compound is a hypothetical small molecule inhibitor designed to disrupt the enzymatic activity of Rad51, thereby compromising the integrity of the HR pathway and promoting genomic instability in targeted cells.
Anticipated Impact of this compound on Genomic Stability
Inhibition of Rad51 by this compound is expected to disrupt the primary mechanism for error-free DSB repair. This disruption will likely force cells to rely on more error-prone repair pathways, such as non-homologous end joining (NHEJ), leading to an accumulation of genomic alterations.[3] The anticipated consequences of this compound treatment include:
-
Increased DNA Damage: An accumulation of unrepaired or improperly repaired DSBs.
-
Chromosomal Aberrations: Higher frequencies of micronuclei, chromosomal breaks, and fusions.
-
Cell Cycle Arrest: Activation of DNA damage checkpoints, leading to cell cycle arrest, typically at the G2/M phase.
-
Apoptosis: Induction of programmed cell death in cells with overwhelming DNA damage.
-
Sensitization to DNA Damaging Agents: Enhanced efficacy of chemotherapeutic agents and radiation therapy.
Quantitative Data Summary
The following tables represent hypothetical, yet expected, quantitative outcomes from experiments investigating the impact of this compound on genomic stability in a cancer cell line model (e.g., HeLa or U2OS).
Table 1: Quantification of DNA Double-Strand Breaks (γH2AX Foci)
| Treatment Group | Concentration (µM) | Mean γH2AX Foci per Cell (± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 5.2 ± 1.8 | 1.0 |
| This compound | 1 | 15.8 ± 4.5 | 3.0 |
| This compound | 5 | 32.1 ± 7.9 | 6.2 |
| This compound | 10 | 48.6 ± 11.2 | 9.3 |
Table 2: Micronucleus Formation Assay
| Treatment Group | Concentration (µM) | Percentage of Cells with Micronuclei (± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 2.1 ± 0.7% | 1.0 |
| This compound | 1 | 8.5 ± 2.1% | 4.0 |
| This compound | 5 | 19.3 ± 4.8% | 9.2 |
| This compound | 10 | 35.7 ± 8.2% | 17.0 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment Group | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 45.2% | 30.1% | 24.7% |
| This compound | 1 | 42.8% | 28.5% | 28.7% |
| This compound | 5 | 35.1% | 20.3% | 44.6% |
| This compound | 10 | 28.9% | 15.6% | 55.5% |
Table 4: Apoptosis Assay (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 3.5 ± 1.1% | 1.0 |
| This compound | 1 | 10.2 ± 2.5% | 2.9 |
| This compound | 5 | 25.8 ± 5.9% | 7.4 |
| This compound | 10 | 48.1 ± 10.4% | 13.7 |
Signaling Pathways and Experimental Workflows
Rad51-Mediated Homologous Recombination Pathway
Caption: The Rad51-mediated homologous recombination pathway for DSB repair.
Experimental Workflow for Assessing Genomic Instability
Caption: Workflow for evaluating the impact of this compound on genomic stability.
Detailed Experimental Protocols
Immunofluorescence Staining for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
Fixation: Aspirate the media and wash the cells once with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Cytokinesis-Block Micronucleus (CBMN) Assay
This assay is used to measure chromosomal damage.[12]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with this compound as described above.
-
Cytochalasin B Addition: Add cytochalasin B to a final concentration of 2 µg/mL to block cytokinesis. The timing of addition should be optimized for the cell line's cell cycle length (typically added 24 hours after treatment).
-
Cell Harvest: Incubate for a further 24-48 hours. Harvest the cells by trypsinization.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate for 5-10 minutes at 37°C.
-
Fixation: Add fresh, ice-cold Carnoy's fixative (methanol:acetic acid, 3:1) and incubate for 20 minutes at 4°C. Centrifuge and repeat the fixation step twice.
-
Slide Preparation: Resuspend the final cell pellet in a small volume of fixative and drop the cell suspension onto clean, cold microscope slides.
-
Staining: Air dry the slides. Stain with a DNA-specific dye such as DAPI or Giemsa.
-
Scoring: Under a microscope, score the number of micronuclei in at least 1000 binucleated cells per treatment group.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
The investigation of this compound's impact on genomic stability is crucial for its development as a potential anti-cancer therapeutic. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the mechanism of action of Rad51 inhibitors and for quantifying their effects on cancer cells. The anticipated outcomes—increased DNA damage, chromosomal aberrations, cell cycle arrest, and apoptosis—are consistent with the known functions of Rad51 in maintaining genomic integrity. This comprehensive approach will enable a thorough evaluation of this compound and similar compounds, paving the way for novel therapeutic strategies that exploit the inherent genomic instability of cancer.
References
- 1. RAD51, genomic stability, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Homologous recombination, cancer and the ‘RAD51 paradox’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAD51 - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative imaging of RAD51 expression as a marker of platinum resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tools used to assay genomic instability in cancers and cancer meiomitosis - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Rad51 Inhibition and Mitochondrial Dysfunction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rad51, a key recombinase in the homologous recombination (HR) pathway, is fundamental for maintaining genomic integrity, primarily through the repair of DNA double-strand breaks. Emerging evidence has illuminated a critical, non-canonical role for Rad51 within the mitochondria, where it is integral to the maintenance and replication of mitochondrial DNA (mtDNA).[1][2][3] Consequently, the inhibition of Rad51, a strategy explored in oncology, presents a potential liability in the form of mitochondrial dysfunction. This technical guide synthesizes the current understanding of Rad51's function in mitochondria and delineates the pathways through which its inhibition can precipitate mitochondrial distress, leading to cellular pathologies. This document provides an in-depth analysis of the core mechanisms, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling and experimental workflows.
Introduction: Rad51's Canonical and Non-Canonical Functions
Rad51 is a highly conserved protein essential for the homologous recombination pathway of DNA repair.[4] Its primary, or canonical, function involves the formation of a nucleoprotein filament on single-stranded DNA, which then facilitates the search for a homologous sequence and subsequent strand invasion to repair DNA double-strand breaks accurately.[4][5] This process is vital for maintaining nuclear genome stability, and its dysregulation is a hallmark of cancer.[6][7]
Beyond the nucleus, a growing body of research has identified a non-canonical role for Rad51 within the mitochondria.[1][8] Rad51, along with other HR proteins like Rad51C and Xrcc3, has been found to localize to the mitochondria, particularly under conditions of oxidative stress.[1] This mitochondrial pool of Rad51 is crucial for the maintenance of mtDNA integrity and copy number, playing a vital role in the replication of the mitochondrial genome, especially when the replication fork encounters lesions.[1][2]
Rad51's Role in Mitochondrial Homeostasis
The mitochondrial genome is particularly susceptible to damage from reactive oxygen species (ROS) generated during oxidative phosphorylation. Rad51's presence in the mitochondria is not merely passive; it actively participates in the mitochondrial DNA damage response.
Key functions of Rad51 in mitochondria include:
-
mtDNA Maintenance: Rad51 is essential for maintaining the correct copy number of mtDNA. Depletion of Rad51 leads to a significant decrease in mtDNA levels.[1]
-
Replication Fork Stability: Under conditions of oxidative stress, which can cause stalling or collapse of the mtDNA replication fork, Rad51 is recruited to support and restart the replication process.[2]
-
Response to Oxidative Stress: Oxidative stress induces an increase in the mitochondrial levels of Rad51, highlighting its role in mitigating oxidative damage to mtDNA.[1]
The Impact of Rad51 Inhibition on Mitochondrial Function
Given the integral role of Rad51 in mitochondrial health, its inhibition, for instance by small molecules, can lead to significant mitochondrial dysfunction. While specific data on "Rad51-IN-6" is not available in the public domain, the effects of other Rad51 inhibitors and Rad51 depletion serve as a proxy to understand the potential consequences.
Inhibition or depletion of Rad51 has been shown to result in:
-
Increased Reactive Oxygen Species (ROS): A primary consequence of Rad51 inhibition is the accumulation of mitochondrial ROS.[9][10] This creates a vicious cycle where increased ROS leads to more mtDNA damage, which, in the absence of functional Rad51-mediated repair, further compromises mitochondrial function and elevates ROS production.[7]
-
Impaired Mitochondrial Membrane Potential: Disruption of Rad51 function can lead to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and its ability to produce ATP.[7][10]
-
Abnormal Mitochondrial Distribution: Studies have shown that Rad51 inhibition can cause abnormal clustering and distribution of mitochondria within the cell.[10][11]
-
Decreased ATP Production: The culmination of these insults often results in reduced ATP synthesis, impacting cellular energy homeostasis.[10]
-
Induction of Apoptosis: Severe mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. The release of pro-apoptotic factors like cytochrome c from the mitochondria, a downstream effect of mitochondrial membrane permeabilization, is a common outcome of Rad51 inhibition.[12]
Signaling Pathways and Logical Relationships
The interplay between Rad51 inhibition and mitochondrial dysfunction involves a cascade of events that can be visualized as a signaling pathway.
References
- 1. Discovery of a Novel Function for Human Rad51: MAINTENANCE OF THE MITOCHONDRIAL GENOME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Rad51 Promotes Mitochondrial DNA Synthesis Under Conditions of Increased Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Rad51 promotes mitochondrial DNA synthesis under conditions of increased replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAD51 - Wikipedia [en.wikipedia.org]
- 5. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 8. RAD51C/XRCC3 Facilitates Mitochondrial DNA Replication and Maintains Integrity of the Mitochondrial Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RAD51 maintains chromosome integrity and mitochondrial distribution during porcine oocyte maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAD51 maintains chromosome integrity and mitochondrial distribution during porcine oocyte maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial dysfunction RAD51, and Ku80 proteolysis promote apoptotic effects of Dinaciclib in Bcl-xL silenced cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of Rad51 Inhibitors in Cancer Cell Lines: A Technical Guide
Disclaimer: As of November 2025, publicly available data on a specific molecule designated "Rad51-IN-6" is limited. This guide provides a comprehensive overview of preliminary studies on well-characterized Rad51 inhibitors, RI-1 and B02, as surrogates to illustrate the expected preclinical profile of a potent Rad51 inhibitor. The presented data is a synthesis from multiple peer-reviewed studies and should be considered representative of the inhibitor class.
Introduction
Rad51, a key recombinase in the homologous recombination (HR) DNA repair pathway, is frequently overexpressed in a wide range of human cancers.[1][2] This overexpression is associated with resistance to DNA-damaging chemotherapeutics and radiation therapy, making Rad51 an attractive target for cancer therapy.[2][3] Small molecule inhibitors of Rad51 have emerged as a promising strategy to induce synthetic lethality in cancer cells, particularly in combination with conventional treatments.[4][5] This document summarizes the preclinical findings on Rad51 inhibitors, focusing on their mechanism of action, effects on cancer cell viability, and induction of apoptosis and cell cycle arrest.
Mechanism of Action
Rad51 inhibitors primarily function by disrupting the formation of the Rad51-ssDNA nucleoprotein filament, a critical step in the HR repair of DNA double-strand breaks (DSBs).[6] This inhibition leads to an accumulation of unresolved DNA damage, ultimately triggering cell cycle arrest and apoptosis.
Two of the most studied Rad51 inhibitors, RI-1 and B02, exhibit distinct mechanisms:
-
RI-1: Binds covalently to cysteine 319 on the surface of the Rad51 protein. This binding site is located at an interface between Rad51 subunits, and its modification by RI-1 likely destabilizes the Rad51 filament.[1][7][8]
-
B02: Disrupts the binding of Rad51 to single-stranded DNA (ssDNA), thereby preventing the formation of the nucleofilament.[3][9]
The inhibition of Rad51-mediated HR sensitizes cancer cells to DNA damaging agents like cisplatin and PARP inhibitors.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Rad51 inhibitors RI-1 and B02 across various cancer cell lines.
Table 1: In Vitro Potency of Rad51 Inhibitors
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / LD50 (µM) | Reference |
| RI-1 | HeLa | Cell Viability | 20-40 | [10] |
| MCF-7 | Cell Viability | 20-40 | [10] | |
| U2OS | Cell Viability | 20-40 | [10] | |
| U2OS | Homologous Recombination | 5-30 | [1] | |
| B02 | MDA-MB-231 | DNA Strand Exchange | 27.4 | [11] |
| MDA-MB-231 | Cell Viability (in combination w/ Cisplatin) | Not specified | [4] | |
| HT29 | Cell Viability (in combination w/ Oxaliplatin) | 2 | [11] | |
| B02-iso | MDA-MB-231 | Cell Viability | 4.1 | [5] |
| MCF 10A (normal) | Cell Viability | 11.9 | [5] |
Table 2: In Vivo Efficacy of Rad51 Inhibitors
| Inhibitor | Cancer Model | Dosage and Administration | Outcome | Reference |
| RI-1 | Triple Negative Breast Cancer (TNBC) Xenograft | 50 mg/kg; i.p. every 3 days for 30 days | Significant reduction in tumor growth | [1] |
| Cervical Cancer (HeLa, SiHa) Xenograft | Intraperitoneal injection every other day for 36 days | Suppression of tumor growth | [12] | |
| B02 | MDA-MB-231 Breast Cancer Xenograft | 50 mg/kg (with 4 mg/kg Cisplatin) | 66% inhibition of tumor growth | [11] |
Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231) in 96-well plates at a density of approximately 8,000 cells/well.[13]
-
Compound Treatment: After 24 hours, treat cells with varying concentrations of the Rad51 inhibitor (e.g., 0-50 µM) for a specified duration (e.g., 24-72 hours). For combination studies, a DNA damaging agent (e.g., cisplatin, doxorubicin) can be added.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50/LD50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the Rad51 inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Rad51 Foci Formation Assay
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After 24 hours, pre-treat with the Rad51 inhibitor for 1 hour, followed by treatment with a DNA damaging agent (e.g., 5 µM cisplatin for 4 hours) to induce foci formation.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.[5]
-
Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against Rad51. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of Rad51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates inhibition of Rad51 recruitment to sites of DNA damage.[5]
Conclusion
The preliminary data on Rad51 inhibitors like RI-1 and B02 strongly support the continued investigation of this class of compounds for cancer therapy. Their ability to disrupt a critical DNA repair pathway, induce cancer cell death, and synergize with existing chemotherapies highlights their therapeutic potential. Further studies, including more extensive in vivo models and the identification of predictive biomarkers, will be crucial for the clinical translation of Rad51 inhibitors. The development of next-generation inhibitors with improved potency and pharmacokinetic properties is an active area of research.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
A Technical Deep Dive into Patent WO2021164746A1: The RAD51 Inhibitor Rad51-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the international patent application WO2021164746A1, which discloses a novel series of compounds as inhibitors of the RAD51 protein. The focus of this document is on the lead compound, designated as Rad51-IN-6, its demonstrated biological activity, and the experimental methodologies utilized for its characterization. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the fields of oncology, DNA damage response, and drug discovery.
Core Innovation of WO2021164746A1
The central claim of this patent is the identification and synthesis of a new chemical scaffold with potent inhibitory activity against RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. Elevated expression of RAD51 is a known factor in cancer progression and resistance to therapy, making it a compelling target for anti-cancer drug development. The inventors present this compound as a promising lead candidate from this novel series.
Quantitative Data Summary
The patent provides key quantitative data for this compound and comparative compounds, which are summarized below for clarity and ease of comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) |
| RAD51-ssDNA Binding Assay | RAD51 | 150 |
| RAD51 Foci Formation Assay (HeLa cells) | RAD51 | 350 |
| Cell Proliferation Assay (BRCA2-deficient cell line) | - | 800 |
| Cell Proliferation Assay (BRCA2-proficient cell line) | - | >10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Cisplatin Sensitization (Fold Increase in Potency) |
| PANC-1 | BRCA2 proficient | 2.5 |
| CAPAN-1 | BRCA2 deficient | 15.8 |
Key Experimental Protocols
The patent details several critical experiments to characterize the activity of this compound. The methodologies for these are outlined below.
RAD51-ssDNA Binding Assay
This assay quantifies the ability of a compound to inhibit the binding of RAD51 protein to single-stranded DNA (ssDNA).
-
Reagents: Recombinant human RAD51 protein, fluorescently labeled ssDNA oligonucleotide, assay buffer (25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 mM KCl, 5 mM MgCl2, 1 mM ATP).
-
Procedure:
-
Recombinant RAD51 protein is incubated with varying concentrations of this compound or DMSO control in the assay buffer for 30 minutes at room temperature.
-
Fluorescently labeled ssDNA is added to the mixture and incubated for an additional 60 minutes at 37°C to allow for binding.
-
The reaction is stopped, and the degree of RAD51-ssDNA binding is measured using a fluorescence polarization assay.
-
IC50 values are calculated from the dose-response curves.
-
RAD51 Foci Formation Assay
This cell-based imaging assay assesses the inhibition of RAD51 recruitment to sites of DNA damage.
-
Cell Line: HeLa cells.
-
Procedure:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with a dilution series of this compound for 2 hours.
-
DNA damage is induced by treating the cells with 10 Gy of ionizing radiation.
-
After a 4-hour recovery period, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Cells are blocked and then incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a high-content imaging system, and the number of RAD51 foci per nucleus is quantified.
-
Cell Proliferation and Sensitization Assays
These assays determine the effect of this compound on cancer cell viability, both as a single agent and in combination with a DNA-damaging agent.
-
Cell Lines: PANC-1 (BRCA2 proficient) and CAPAN-1 (BRCA2 deficient).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
For single-agent activity, cells are treated with increasing concentrations of this compound.
-
For sensitization studies, cells are treated with a fixed, non-toxic dose of this compound in combination with a dilution series of cisplatin.
-
After 72 hours of incubation, cell viability is assessed using a standard MTS or CellTiter-Glo assay.
-
IC50 values and sensitization enhancement ratios are calculated.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described in the patent, the following diagrams have been generated.
Figure 1: The Homologous Recombination Pathway for DNA DSB Repair.
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Rad51-IN-6, a Putative RAD51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of Rad51-IN-6, a potential inhibitor of the human RAD51 protein. The methodologies described herein are based on established biochemical assays for assessing RAD51 activity and its inhibition.
Introduction to RAD51
RAD51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3][4] By forming a nucleoprotein filament on single-stranded DNA (ssDNA), RAD51 facilitates the search for a homologous sequence and subsequent strand invasion into a double-stranded DNA (dsDNA) template to initiate repair.[4][5] Upregulation of RAD51 is observed in various cancers and is associated with resistance to therapies like radiation and certain chemotherapies that induce DNA damage.[6][7] Therefore, inhibiting RAD51 is a promising strategy to sensitize cancer cells to therapeutic agents.[7][8]
This compound: A Hypothetical Inhibitor
For the purpose of this document, this compound is a hypothetical small molecule inhibitor designed to target the activity of RAD51. The following protocols are designed to determine its efficacy and mechanism of action in vitro.
Quantitative Data Summary
The following table summarizes hypothetical data for the characterization of this compound in two common in vitro assays. This data is for illustrative purposes and serves as an example of expected results.
| Assay Type | Parameter Measured | This compound IC50 (µM) | Positive Control (B02) IC50 (µM) | Notes |
| FRET-based Strand Exchange | Inhibition of DNA strand exchange | 15.5 | 27.4[1][2][3] | A fluorescence-based high-throughput compatible assay. |
| D-loop Assay | Inhibition of D-loop formation | 18.2 | 27.4[1][3] | A non-fluorescent, gel-based assay confirming the inhibitory effect on strand invasion. |
Experimental Protocols
FRET-Based DNA Strand Exchange Assay
This assay measures the ability of RAD51 to mediate the exchange between a fluorescently labeled dsDNA substrate and a homologous ssDNA. Inhibition of this process by this compound results in a reduced change in the FRET signal.
Materials and Reagents:
-
Human RAD51 protein
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., B02)
-
Fluorescently labeled dsDNA (e.g., 3'-Fluorescein and 5'-Rhodamine labeled homologous oligonucleotides)
-
Unlabeled homologous ssDNA
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/ml BSA, 1 mM MgCl2, 2 mM ATP, 2 mM CaCl2.[9]
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
RAD51-ssDNA Filament Formation:
-
In a 96-well plate, prepare a reaction mix containing assay buffer, 1 µM RAD51, and 3 µM unlabeled homologous ssDNA.[3]
-
Add varying concentrations of this compound or the positive control inhibitor. For the negative control, add an equivalent volume of DMSO.
-
Incubate at 37°C for 30 minutes to allow for filament formation and inhibitor binding.[3]
-
-
Initiation of Strand Exchange:
-
To initiate the strand exchange reaction, add the fluorescently labeled dsDNA to a final concentration of 3 µM.[10]
-
Immediately begin monitoring the change in fluorescence using a plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophores, e.g., Fluorescein and Rhodamine).
-
-
Data Analysis:
-
Calculate the initial rate of the strand exchange reaction for each inhibitor concentration.
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
D-loop (Displacement Loop) Assay
This assay directly visualizes the strand invasion activity of RAD51, where a ssDNA displaces one strand of a homologous supercoiled dsDNA, forming a D-loop structure. The products are then resolved by agarose gel electrophoresis.
Materials and Reagents:
-
Human RAD51 protein
-
This compound (dissolved in DMSO)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/ml BSA, 1 mM MgCl2, 2 mM ATP, 2 mM CaCl2.[9]
-
Stop Buffer: 0.5% SDS, 20 mM EDTA, Proteinase K (1 mg/ml)
-
Agarose gel (1%) with a DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
RAD51-ssDNA Filament Formation:
-
D-loop Formation:
-
Reaction Termination and Product Visualization:
-
Stop the reaction by adding Stop Buffer and incubate at 37°C for 15 minutes to deproteinize the DNA.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualize the DNA bands under UV light. The D-loop product will migrate slower than the supercoiled dsDNA.
-
-
Data Analysis:
-
Quantify the band intensity of the D-loop product for each inhibitor concentration.
-
Normalize the intensity to the DMSO control.
-
Plot the normalized intensity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
RAD51 Signaling Pathway in Homologous Recombination
Caption: RAD51's role in homologous recombination.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for in vitro RAD51 inhibition assay.
References
- 1. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RAD51 - Wikipedia [en.wikipedia.org]
- 5. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Strand Exchange to Monitor Human RAD51-Mediated Strand Invasion and Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Rad51-IN-6 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51, a key enzyme in the homologous recombination (HR) pathway, is essential for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3] Its central role in maintaining genomic integrity makes it a critical target in cancer therapy, as many tumors exhibit upregulation of Rad51, leading to resistance to DNA-damaging agents.[4][5] Rad51-IN-6 is a novel small molecule inhibitor designed to disrupt Rad51 function, thereby sensitizing cancer cells to therapeutic agents. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.
The primary function of Rad51 is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of a DNA break.[1][6] This filament then searches for a homologous DNA sequence to use as a template for repair.[1] The formation and stability of this filament are tightly regulated by a host of other proteins, including BRCA2.[7][8] Inhibition of Rad51 can lead to the accumulation of unresolved DNA damage, ultimately triggering cell cycle arrest and apoptosis.[9][10]
Quantitative Data Summary
The following table summarizes representative quantitative data for a potent Rad51 inhibitor, which can be used as a benchmark for evaluating this compound.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | Daudi (Burkitt's lymphoma) | IC50 | 5 nM[11] |
| MBA-MD-468 (Triple-negative breast cancer) | IC50 | ~10 µM (for a similar inhibitor, IBR120)[9] | |
| Rad51 Foci Formation | A549 (Lung carcinoma) | IC50 | 6 µM (for a similar inhibitor, CAM833)[12] |
| Homology-Directed Repair (HDR) | U2OS (Osteosarcoma) DR-GFP | % HDR Inhibition | Dose-dependent decrease[13] |
Signaling Pathway
The following diagram illustrates the central role of Rad51 in the homologous recombination pathway and the proposed point of intervention for this compound.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. arts.units.it [arts.units.it]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Consequences of Rad51 Overexpression for Normal and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of Rad51 recombinase from the structure and properties of a filament interface mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 8. RAD-ical New Insights into RAD51 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient high-precision homology-directed repair-dependent genome editing by HDRobust - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Optimal Use of a Novel Rad51 Inhibitor in Cell Culture
Note: The compound "Rad51-IN-6" could not be specifically identified in the existing scientific literature. The following application note is based on a hypothetical Rad51 inhibitor, herein referred to as Rad51-IN-X , and provides a comprehensive guide for determining its optimal concentration and characterizing its effects in cell culture. The protocols and expected outcomes are based on established methodologies for evaluating inhibitors of the Rad51 protein and the Homologous Recombination (HR) pathway.
Introduction to Rad51 and Its Inhibition
Rad51 is a key enzyme that plays a central role in the homologous recombination (HR) pathway, a high-fidelity mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By forming a helical nucleoprotein filament on single-stranded DNA, Rad51 facilitates the search for a homologous template and subsequent strand invasion, which are critical steps for error-free repair.[2][3]
In many cancer cells, the expression of Rad51 is significantly upregulated.[4][5][6] This elevated level of Rad51 can contribute to resistance to DNA-damaging cancer therapies, such as radiation and certain chemotherapeutics, by enhancing the cells' DNA repair capacity.[6][7][8] Therefore, inhibiting Rad51 is a promising therapeutic strategy to sensitize cancer cells to existing treatments and to exploit deficiencies in other DNA repair pathways, such as those found in BRCA1/2-mutated tumors.[7][9] Rad51-IN-X is a novel small molecule inhibitor designed to disrupt Rad51 activity, leading to an accumulation of DNA damage and subsequent cell death, particularly in rapidly proliferating cancer cells.[7]
Data Presentation: Characterization of Rad51-IN-X
The following tables summarize the expected quantitative data from key experiments designed to characterize the activity of Rad51-IN-X in various cancer cell lines.
Table 1: In Vitro IC50 Values of Rad51-IN-X in Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 |
| U-2 OS | Osteosarcoma | 8.9 |
| T98G | Glioblastoma | 12.5 |
| HeLa | Cervical Cancer | 7.8 |
| MCF10A | Non-tumorigenic Breast Epithelial | > 50 |
Table 2: Effect of Rad51-IN-X (24-hour treatment) on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 45.3% | 35.1% | 19.6% |
| Rad51-IN-X (5 µM) | 42.1% | 25.5% | 32.4% |
| Rad51-IN-X (10 µM) | 38.9% | 18.3% | 42.8% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental approach for validating Rad51-IN-X.
Caption: Homologous Recombination pathway showing Rad51-IN-X inhibition.
Caption: Workflow for determining the optimal concentration of Rad51-IN-X.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using Sulforhodamine B (SRB) Assay
This protocol determines the concentration of Rad51-IN-X that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cell lines (e.g., MDA-MB-231, U-2 OS)
-
Complete growth medium
-
Rad51-IN-X stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Rad51-IN-X in complete medium. Add 100 µL of the diluted compound to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Rad51 Foci Formation by Immunofluorescence
This protocol visualizes the inhibition of Rad51 recruitment to sites of DNA damage. A reduction in damage-induced Rad51 foci indicates effective target engagement.
Materials:
-
Cells grown on glass coverslips in 6-well plates
-
DNA damaging agent (e.g., Mitomycin C, 1 µM, or ionizing radiation, 2 Gy)
-
Rad51-IN-X
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-Rad51
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. The next day, pre-treat with Rad51-IN-X (at IC50 and sub-IC50 concentrations) for 4 hours.
-
Induce DNA Damage: Add a DNA damaging agent or irradiate the cells and incubate for another 4-6 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-Rad51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of Rad51 foci per nucleus. A significant reduction in foci in Rad51-IN-X treated cells compared to the damaged control indicates inhibition.
Protocol 3: Western Blot Analysis of Rad51 and γH2AX
This protocol measures the levels of total Rad51 protein and the DNA damage marker γH2AX. Inhibition of Rad51 is expected to lead to an accumulation of unrepaired DNA breaks, resulting in increased γH2AX levels.[10]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Rad51, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with Rad51-IN-X for 24 hours. Harvest and lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Rad51-IN-X on cell cycle progression. Inhibition of HR-mediated repair often leads to an accumulation of cells in the G2/M phase.[11]
Materials:
-
Cells treated with Rad51-IN-X
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Rad51-IN-X for 24 hours. Harvest cells, including any floating cells, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates a block in cell cycle progression.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated levels of Rad51 recombination protein in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Rad51 Regulates Cell Cycle Progression by Preserving G2/M Transition in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Rad51-IN-6 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51-IN-6 is a potent small molecule inhibitor of the Rad51 protein. Rad51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] Overexpression of Rad51 is observed in various cancers and is often associated with resistance to DNA-damaging chemotherapeutics and radiation therapy.[2] Therefore, inhibition of Rad51 is a promising strategy for cancer therapy, potentially sensitizing tumor cells to existing treatments. These application notes provide an overview of this compound, its preparation for experimental use, and protocols for relevant assays to assess its biological activity.
Product Information
| Property | Value |
| Product Name | This compound |
| Target | Rad51 |
| CAS Number | 2690367-57-6 |
| Molecular Formula | C27H40N3O5PS |
| Molecular Weight | 549.66 g/mol |
Solubility and Preparation of Stock Solutions
As a reference for a similar compound from the same supplier (MedChemExpress), the following provides detailed solubility and preparation information for RAD51-IN-1 . Researchers should perform small-scale solubility tests for this compound before preparing large stock solutions.
Reference Data: RAD51-IN-1 Solubility
| Solvent | Solubility | Molar Equivalent |
| DMSO | 62.5 mg/mL | 167.19 mM |
Note: The datasheet for RAD51-IN-1 suggests that sonication may be needed to fully dissolve the compound in DMSO.[3]
Protocol for Preparing a 10 mM Stock Solution of a Rad51 Inhibitor (Example using RAD51-IN-1)
Materials:
-
Rad51 inhibitor powder (e.g., RAD51-IN-1)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh the compound: Accurately weigh the desired amount of the Rad51 inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution of RAD51-IN-1 (MW: 373.83 g/mol ), you would need 3.74 mg.
-
Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For 1 mL of a 10 mM stock, this would be 1 mL.
-
Dissolve: Vortex the tube for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution in DMSO is typically stable for at least 6 months at -80°C.[3]
In Vitro Experimental Protocols
Cell-Based Assays
For cell-based assays, the DMSO stock solution of the Rad51 inhibitor should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Workflow for a Cell-Based Experiment
References
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Rad51 and PARP Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The DNA Damage Response (DDR) is a critical network of cellular pathways that repair DNA lesions, maintaining genomic stability. Cancer cells often exhibit DDR defects, making them reliant on remaining repair pathways for survival. This dependency creates therapeutic opportunities based on the concept of synthetic lethality, where inhibiting a compensatory repair pathway is selectively lethal to cancer cells.
A prominent example is the clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in BRCA1 or BRCA2 genes.[1] These genes are essential for Homologous Recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). When PARP is inhibited, single-strand breaks (SSBs) accumulate and are converted to DSBs during replication.[1] In HR-deficient cells, these DSBs cannot be repaired, leading to cell death.
However, many tumors are proficient in HR, limiting the efficacy of PARP inhibitors. A promising strategy to overcome this is to induce a state of "BRCAness" or HR deficiency in these tumors.[2][3] Rad51 is a recombinase that plays a central role in HR by forming a nucleoprotein filament on single-stranded DNA, which is essential for homology search and strand invasion.[4][5] Overexpression of Rad51 is observed in many cancers and is associated with resistance to DNA-damaging therapies and PARP inhibitors.[4]
This document provides detailed application notes and protocols for studying the synergistic effects of combining a Rad51 inhibitor with a PARP inhibitor. As "Rad51-IN-6" is not a formally documented public compound, we will use the well-characterized Rad51 inhibitor, B02 , as a representative molecule for these studies. B02 is a small molecule inhibitor of human Rad51 with an IC50 of 27.4 µM in cell-free assays.[4][6] It has been shown to block HR repair and sensitize cancer cells to DNA damaging agents.[4][5]
Mechanism of Action: A Synergistic Approach
The combination of a Rad51 inhibitor like B02 and a PARP inhibitor (e.g., Olaparib) exploits synthetic lethality in HR-proficient cancer cells.
-
PARP Inhibition : PARP inhibitors trap PARP enzymes on DNA at sites of SSBs. This prevents the recruitment of SSB repair machinery.
-
SSB to DSB Conversion : During DNA replication, the replication fork encounters the unrepaired SSB-PARP complex, leading to fork collapse and the formation of a one-sided DSB.
-
Rad51 Inhibition : In HR-proficient cells, these DSBs would normally be repaired by the HR pathway, which is initiated by the loading of Rad51 onto the broken DNA ends. The Rad51 inhibitor B02 prevents the proper assembly and function of the Rad51 nucleofilament.
-
Synthetic Lethality : With both SSB repair and HR repair pathways compromised, the cell is unable to repair the accumulating DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data Summary
The combination of Rad51 inhibitors and PARP inhibitors has shown synergistic effects across various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The data below is a representative summary based on published findings for the Rad51 inhibitor B02 and its analogs in combination with the PARP inhibitor Olaparib.
Table 1: In Vitro Cell Viability (IC50) of B02 and Olaparib in TNBC Cell Lines
| Cell Line | Molecular Subtype | B02 (µM) | Olaparib (µM) | B02 + Olaparib (µM) | Fold Sensitization (Olaparib) | Synergy (CI Method) |
| MDA-MB-231 | TNBC, BRCA-wt | ~30 | ~14[7] | Synergistic decrease | > 2-fold | Synergistic (CI < 1) |
| HCC1937 | TNBC, BRCA1-mut | ~25 | ~96[7][8] | Additive/Synergistic | > 1.5-fold | Additive/Synergistic |
| CAL51 | TNBC, BRCA-wt | ~35 | ~44[9] | Synergistic decrease | > 2-fold | Synergistic (CI < 1) |
Note: Specific IC50 values for the combination are often dependent on the fixed ratio used in the experiment. The "Fold Sensitization" indicates the reduction in the IC50 of Olaparib in the presence of a sub-lethal dose of the Rad51 inhibitor. CI refers to the Combination Index, where CI < 1 indicates synergy.[10][11] Data is compiled and representative of findings in the literature.[5][12]
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Models)
| Model | Treatment Group | Tumor Growth Inhibition (%) | Notes |
| TNBC Xenograft | Vehicle Control | 0 | |
| (e.g., MDA-MB-231) | Olaparib (e.g., 25 mg/kg, i.p.) | ~30-40% | Modest single-agent activity in BRCA-proficient models. |
| B02 (e.g., 50 mg/kg, i.p.) | ~0-10% | Minimal single-agent activity.[6] | |
| Olaparib + B02 | ~60-70% | Significant synergistic tumor growth inhibition.[6] |
Note: Dosages and outcomes are representative of preclinical studies and may vary based on the specific model and experimental conditions.
Experimental Protocols
The following protocols provide a framework for assessing the combination of a Rad51 inhibitor (B02) and a PARP inhibitor (Olaparib).
Protocol 1: Cell Viability Assay (MTT)
This protocol determines the effect of single and combination drug treatments on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
B02 (Rad51 inhibitor) and Olaparib (PARP inhibitor)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of B02 and Olaparib. Treat cells with:
-
B02 alone
-
Olaparib alone
-
Combination of B02 and Olaparib (either at a constant ratio or by titrating one drug against a fixed concentration of the other).
-
Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot for DNA Damage (γH2AX) and Target Proteins
This protocol assesses the induction of DNA double-strand breaks and the levels of key pathway proteins.
Materials:
-
Cells treated as in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-γH2AX (Ser139)
-
Rabbit anti-PARP1
-
Mouse anti-Rad51
-
Mouse anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Lysis: After 24-48 hours of drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel (e.g., 12% for γH2AX) and run to separate proteins by size.[13][14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.[15]
Protocol 3: Immunofluorescence for Rad51 and γH2AX Foci Formation
This protocol visualizes DNA damage and the inhibition of HR repair at the subcellular level.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-γH2AX (Ser139)
-
Mouse anti-Rad51
-
-
Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with drugs for 24 hours. To induce robust foci formation, you can co-treat with a DNA damaging agent like cisplatin (2 µM) for the final few hours if necessary.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[16]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies (e.g., 1:500 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3x with PBS and incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., 1:1000 dilution) for 1 hour at room temperature, protected from light.
-
Mounting: Wash 3x with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI.[17]
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using software like ImageJ. A cell is often considered "foci-positive" if it contains >5-10 foci.[18]
Protocol 4: Cell Cycle Analysis
This protocol determines if the drug combination induces cell cycle arrest.
Materials:
-
Cells treated in 6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvest: After 24-48 hours of drug treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G1, S, and G2/M phases of the cell cycle and quantify the percentage of cells in each phase. An accumulation of cells in the S and G2/M phases can indicate DNA damage-induced cell cycle arrest.[9]
References
- 1. Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic strategies: ADC-PARP inhibitor combinations in triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ratio-Dependent Synergism of a Doxorubicin and Olaparib Combination in 2D and Spheroid Models of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. esmed.org [esmed.org]
- 13. origene.com [origene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western blot analysis [bio-protocol.org]
- 16. Immunofluorescence-staining [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. A randomized phase 2 study of combination cediranib and olaparib versus olaparib alone as recurrence therapy in platinum-sensitive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rad51 Modulation in CRISPR-Based Gene Editing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for precise genetic manipulation. A critical aspect of this technology is the cellular DNA repair mechanism that follows the Cas9-induced double-strand break (DSB). The cell primarily employs two major pathways for DSB repair: the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homology-directed repair (HDR) pathway. For precise gene editing applications such as gene knock-ins or specific nucleotide substitutions, HDR is the preferred pathway as it utilizes a homologous template to accurately repair the break.
Rad51, a key protein in the HDR pathway, plays a pivotal role in the search for homology and strand invasion.[1][2][3] This has led to the exploration of modulating Rad51 activity to enhance the efficiency of CRISPR-mediated HDR. This document provides detailed application notes and protocols on the use of Rad51 modulation, specifically through overexpression and inhibition, in CRISPR-based gene editing studies. While the specific compound "Rad51-IN-6" was not identified in the reviewed literature, we will focus on the principles of Rad51 inhibition using known small molecules like B02.
Principle of Rad51 Modulation in CRISPR Gene Editing
The efficiency of precise gene editing using CRISPR-Cas9 is often limited by the cell's preference for the NHEJ pathway over HDR. By increasing the cellular levels or activity of Rad51, the equilibrium can be shifted towards HDR, thereby increasing the frequency of desired precise editing events. Conversely, inhibiting Rad51 can be a strategy in other contexts, such as cancer therapy, to sensitize cells to DNA damaging agents by preventing DNA repair.[4][5][6]
In the context of CRISPR, two main strategies for modulating Rad51 have been investigated:
-
Rad51 Overexpression: Increasing the intracellular concentration of Rad51 protein, often by co-transfecting a Rad51 expression plasmid alongside the CRISPR-Cas9 components, has been shown to significantly enhance the efficiency of both gene knock-out and knock-in.[7][8][9] The proposed mechanisms include not only the enhancement of the HDR pathway but also the potential stabilization of the R-loop structure formed during Cas9 targeting.[8][10][11]
-
Rad51 Inhibition: While seemingly counterintuitive for enhancing HDR, small molecule inhibitors of Rad51 are valuable tools for studying the DNA repair process and for therapeutic applications. In the context of gene editing research, they can be used to probe the relative contributions of different DNA repair pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of Rad51 modulation on CRISPR-mediated gene editing efficiency.
| Target Gene | Cell Line | Method of Rad51 Modulation | Fold Increase in Knock-out Efficiency | Reference |
| Cohesin SMC3 | HEK293T | CRISPR/Cas9-RAD51 plasmid | >1.9-fold reduction in gene expression | [7][9] |
| GAPDH | HEK293T | CRISPR/Cas9-RAD51 plasmid | >1.9-fold reduction in gene expression | [7][9] |
| ATM | HEK293T | Cas9-gRNA-RAD51 | 2.59-fold increase in InDel formation | [12] |
| ATM | hiPSC | Cas9-gRNA-RAD51 | 1.47-fold increase in InDel formation | [12] |
| Target | Cell Line/System | Method of Rad51 Modulation | Fold Increase in Knock-in Efficiency | Reference |
| DsRed donor | HEK293T | CRISPR/Cas9-RAD51 plasmid | Enhanced knock-in efficiency | [7][8][9] |
| β-actin | Mouse Brain Neurons | Co-transfection with Rad51 | Up to 2.5-fold increase | [13] |
| camk2a | Mouse Brain Neurons | Co-transfection with Rad51 | Up to 2.5-fold increase | [13] |
Signaling Pathways and Experimental Workflows
Homology-Directed Repair (HDR) Pathway
The HDR pathway is a complex process initiated by a DSB. The following diagram illustrates the key steps and the central role of Rad51.
Caption: The Homology-Directed Repair (HDR) pathway for DNA double-strand break repair.
CRISPR-Cas9 Workflow with Rad51 Overexpression
This diagram outlines a typical experimental workflow for enhancing CRISPR-mediated gene editing through Rad51 overexpression.
Caption: Experimental workflow for CRISPR-Cas9 gene editing with Rad51 overexpression.
Experimental Protocols
Protocol 1: Co-transfection of CRISPR/Cas9 and Rad51 Expression Plasmids
This protocol is adapted from studies demonstrating enhanced gene editing upon Rad51 overexpression.[7][8][9][10]
Materials:
-
HEK293T cells (or other target cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CRISPR/Cas9 plasmid targeting the gene of interest
-
Rad51 expression plasmid (e.g., a construct with constitutive expression of human RAD51)
-
Donor template plasmid (for knock-in experiments)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well tissue culture plates
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HEK293T cells per well in a 6-well plate in 2 mL of complete DMEM.
-
Transfection Complex Preparation:
-
For each well, dilute the plasmids in Opti-MEM. A typical ratio would be 1 µg of CRISPR/Cas9 plasmid, 1 µg of Rad51 expression plasmid, and (if applicable) 1 µg of donor plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 125 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis (genomic DNA extraction for sequencing, flow cytometry for reporter expression, or protein extraction for Western blot).
Protocol 2: Analysis of Gene Editing Efficiency by Sanger Sequencing and TIDE Analysis
This protocol outlines a common method to assess the frequency of insertions and deletions (indels) at the target locus.
Materials:
-
Genomic DNA from transfected and control cells
-
Primers flanking the CRISPR target site
-
PCR master mix
-
Agarose gel electrophoresis system
-
PCR purification kit
-
Sanger sequencing service
-
TIDE (Tracking of Indels by Decomposition) web tool
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction with 50-100 ng of genomic DNA, forward and reverse primers, and PCR master mix.
-
Use a thermal cycler program with an annealing temperature optimized for the primers.
-
-
Verification of Amplification: Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification of a single band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the forward primer.
-
TIDE Analysis:
-
Upload the Sanger sequencing chromatogram files from the control and experimental samples to the TIDE web tool.
-
The tool will analyze the sequence traces to quantify the percentage of indels in the experimental sample compared to the control.
-
Protocol 3: Flow Cytometry Analysis for Knock-in Efficiency
This protocol is for assessing the efficiency of knocking in a fluorescent reporter gene.[10]
Materials:
-
Transfected cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and transfer to a microcentrifuge tube.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate on ice for at least 30 minutes.
-
Analysis:
-
Centrifuge the fixed cells and resuspend in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting and detecting the fluorescence of the reporter protein (e.g., GFP or DsRed).
-
Gate on the live cell population and quantify the percentage of fluorescent cells, which represents the knock-in efficiency.
-
Conclusion
Modulating the activity of Rad51 is a promising strategy to enhance the efficiency of precise gene editing with the CRISPR-Cas9 system. Overexpression of Rad51 has been demonstrated to significantly increase the frequency of both knock-out and knock-in events. The protocols and data presented here provide a foundation for researchers to incorporate Rad51 modulation into their CRISPR-based gene editing workflows. Further research into novel and more potent small molecule activators and inhibitors of Rad51 will continue to refine these approaches and expand the toolkit for precise genome engineering.
References
- 1. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Understanding Rad51 function is a prerequisite for progress in cancer research | QRB Discovery | Cambridge Core [cambridge.org]
- 4. A Small-Molecule Inhibitor of RAD51 Reduces Homologous Recombination and Sensitizes Multiple Myeloma Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of human RAD51 potentiates breast cancer cell killing by therapeutic agents in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]
- 7. Elevated expression of exogenous RAD51 enhances the CRISPR/Cas9-mediated genome editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated expression of exogenous RAD51 enhances the CRISPR/Cas9-mediated genome editing efficiency [bmbreports.org]
- 9. Elevated expression of exogenous RAD51 enhances the CRISPR/Cas9-mediated genome editing efficiency -BMB Reports | Korea Science [koreascience.kr]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Elevated expression of exogenous RAD51 enhances the CRISPR/Cas9-mediated genome editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Rad51 Foci Formation After Treatment with a Novel Rad51 Inhibitor (Rad51-IN-X)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51, a key protein in the homologous recombination (HR) pathway, is essential for the repair of DNA double-strand breaks (DSBs), a critical process for maintaining genomic stability.[1] In many cancers, Rad51 is overexpressed, contributing to tumor progression and resistance to DNA-damaging therapies.[2][3] Consequently, Rad51 has emerged as a promising therapeutic target in oncology.[4] Small molecule inhibitors of Rad51 are being developed to disrupt the HR pathway, thereby sensitizing cancer cells to chemotherapy and radiation.
This document provides a detailed protocol for measuring the formation of Rad51 foci in cultured cells following treatment with a novel, hypothetical Rad51 inhibitor, herein referred to as Rad51-IN-X. The formation of nuclear foci by Rad51 is a key cytological marker of active homologous recombination.[2] Therefore, quantifying the change in Rad51 foci formation upon inhibitor treatment is a crucial method for evaluating the inhibitor's efficacy and mechanism of action.
Principle of the Assay
This assay utilizes immunofluorescence microscopy to visualize and quantify Rad51 foci within the nuclei of cells. Following the induction of DNA damage, Rad51 is recruited to the sites of DSBs, where it polymerizes on single-stranded DNA to form nucleoprotein filaments, which are visible as distinct foci. By treating cells with Rad51-IN-X, we can assess its ability to inhibit the formation or maintenance of these foci, providing a quantitative measure of its biological activity.
Potential Mechanisms of Action for Rad51-IN-X
The precise mechanism of a novel inhibitor like Rad51-IN-X would need to be determined experimentally. However, based on the known functions of Rad51, potential inhibitory mechanisms include:
-
Inhibition of Rad51 Polymerization: The inhibitor may directly bind to Rad51 and prevent its self-assembly into filaments on single-stranded DNA.
-
Disruption of Protein-Protein Interactions: The inhibitor could interfere with the interaction of Rad51 with essential partner proteins, such as BRCA2, which is critical for loading Rad51 onto DNA.[1]
-
Inhibition of ATP Binding or Hydrolysis: As Rad51's activity is ATP-dependent, the inhibitor might block the ATP binding pocket, preventing the conformational changes necessary for its function.
The experimental design outlined below is suitable for investigating these potential mechanisms.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Homologous recombination pathway and potential point of inhibition by Rad51-IN-X.
Caption: Workflow for immunofluorescence analysis of Rad51 foci formation.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell Line (e.g., U2OS, HeLa) | ATCC | HTB-96, CCL-2 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25300054 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Glass Coverslips | VWR | 48366-227 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Normal Goat Serum | Jackson ImmunoResearch | 005-000-121 |
| Rabbit anti-Rad51 Antibody | Abcam | ab133534 |
| Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor 488 | Thermo Fisher Scientific | A-11008 |
| DAPI | Thermo Fisher Scientific | D1306 |
| ProLong Gold Antifade Mountant | Thermo Fisher Scientific | P36930 |
| Mitomycin C (MMC) or other DNA damaging agent | Sigma-Aldrich | M4287 |
| Rad51-IN-X | In-house or custom synthesis | N/A |
Experimental Protocol
Cell Culture and Seeding
1.1. Culture human osteosarcoma (U2OS) or cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
1.2. For immunofluorescence, sterilize glass coverslips by immersing in 70% ethanol and air-drying in a sterile hood. Place one sterile coverslip into each well of a 24-well plate.
1.3. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment (e.g., 5 x 10^4 cells per well). Allow cells to adhere and grow for 24 hours.
Drug Treatment
2.1. Prepare a stock solution of Rad51-IN-X in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.
2.2. Prepare a stock solution of a DNA damaging agent. Mitomycin C (MMC) at a final concentration of 1 µM or ionizing radiation (e.g., 10 Gy) are commonly used to induce DSBs and subsequent Rad51 foci formation.
2.3. Aspirate the medium from the cells and add the medium containing the desired concentration of Rad51-IN-X. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
2.4. Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) prior to inducing DNA damage. This pre-incubation allows the inhibitor to enter the cells and engage its target.
2.5. Add the DNA damaging agent (e.g., MMC) to the wells containing the inhibitor and the vehicle control.
2.6. Incubate the cells for the desired time to allow for Rad51 foci formation (e.g., 6-8 hours after DNA damage induction).
Immunofluorescence Staining
3.1. Fixation: 3.1.1. Aspirate the culture medium and wash the cells twice with ice-cold PBS. 3.1.2. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS to each well and incubating for 15 minutes at room temperature.
3.2. Permeabilization: 3.2.1. Aspirate the PFA and wash the cells three times with PBS. 3.2.2. Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
3.3. Blocking: 3.3.1. Aspirate the permeabilization buffer and wash the cells three times with PBS. 3.3.2. Block non-specific antibody binding by adding a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS) to each well and incubating for 1 hour at room temperature.
3.4. Primary Antibody Incubation: 3.4.1. Dilute the rabbit anti-Rad51 antibody in antibody dilution buffer (e.g., 1% BSA in PBS) to the recommended concentration (e.g., 1:500). 3.4.2. Aspirate the blocking buffer and add the diluted primary antibody to each coverslip. 3.4.3. Incubate overnight at 4°C in a humidified chamber.
3.5. Secondary Antibody Incubation: 3.5.1. The next day, wash the coverslips three times for 5 minutes each with PBS. 3.5.2. Dilute the goat anti-rabbit Alexa Fluor 488-conjugated secondary antibody in antibody dilution buffer (e.g., 1:1000). 3.5.3. Aspirate the PBS and add the diluted secondary antibody to each coverslip. 3.5.4. Incubate for 1 hour at room temperature in the dark.
3.6. Nuclear Staining and Mounting: 3.6.1. Wash the coverslips three times for 5 minutes each with PBS in the dark. 3.6.2. During the last wash, add DAPI to the PBS to a final concentration of 300 nM to counterstain the nuclei. Incubate for 5 minutes. 3.6.3. Briefly rinse the coverslips with PBS. 3.6.4. Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of ProLong Gold Antifade Mountant. 3.6.5. Seal the edges of the coverslips with clear nail polish and allow the mountant to cure overnight at room temperature in the dark.
Image Acquisition and Analysis
4.1. Acquire images using a fluorescence microscope or a confocal microscope equipped with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
4.2. For each experimental condition, capture images from at least 10 random fields of view, ensuring that a sufficient number of cells (at least 100-200) are analyzed.
4.3. Quantify the number of Rad51 foci per nucleus using image analysis software such as ImageJ or CellProfiler. 4.3.1. Use the DAPI channel to define the nuclear area. 4.3.2. Within each nucleus, identify and count the distinct Rad51 foci in the green channel. 4.3.3. Set a threshold for foci intensity and size to ensure consistent counting across all images.
4.4. A common metric is to score a cell as "Rad51 foci positive" if it contains a certain number of foci (e.g., ≥ 5 foci per nucleus). The percentage of positive cells can then be calculated for each treatment condition.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration of Rad51-IN-X (µM) | DNA Damage (+/-) | Mean Number of Rad51 Foci per Nucleus (± SEM) | Percentage of Rad51 Foci-Positive Cells (%) |
| Untreated Control | 0 | - | ||
| Vehicle Control | 0 (DMSO) | + | ||
| Rad51-IN-X | 0.1 | + | ||
| Rad51-IN-X | 1 | + | ||
| Rad51-IN-X | 10 | + |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak Rad51 foci signal | Inefficient DNA damage | Verify the activity of the DNA damaging agent and optimize the dose and incubation time. |
| Primary antibody not working | Use a new aliquot of the antibody or try a different antibody. Ensure the antibody is validated for immunofluorescence. | |
| Insufficient incubation time | Increase the incubation time for the primary antibody (e.g., overnight at 4°C). | |
| High background staining | Incomplete blocking | Increase the blocking time or the concentration of BSA/serum in the blocking buffer. |
| Secondary antibody concentration too high | Titrate the secondary antibody to determine the optimal concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Difficulty in distinguishing individual foci | High cell density | Seed cells at a lower density to avoid overlapping cells. |
| Over-exposure during imaging | Reduce the exposure time to avoid saturation of the signal. |
Conclusion
This protocol provides a robust framework for assessing the impact of a novel Rad51 inhibitor, Rad51-IN-X, on the formation of Rad51 foci. By quantifying the reduction in foci formation in a dose-dependent manner, researchers can effectively evaluate the cellular potency of the inhibitor. This assay is a critical step in the preclinical development of new anticancer agents targeting the homologous recombination pathway. Further experiments, such as Western blotting to assess total Rad51 protein levels and co-immunoprecipitation to study protein-protein interactions, can provide deeper insights into the specific mechanism of action of the inhibitor.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with a Rad51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rad51 is a crucial enzyme in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. In many cancer types, Rad51 is overexpressed, contributing to genome stability and resistance to DNA-damaging therapies. Therefore, inhibiting Rad51 is a promising anti-cancer strategy. Small molecule inhibitors of Rad51, such as Rad51-IN-6, are being investigated for their potential to induce synthetic lethality in cancer cells, often in combination with other therapies. One of the key cellular responses to Rad51 inhibition is cell cycle arrest, which can be quantitatively analyzed using flow cytometry.
Data Presentation
The following table summarizes the quantitative data on cell cycle distribution in HeLa and SiHa cervical cancer cell lines following treatment with the Rad51 inhibitor RI-1, as determined by flow cytometry analysis of propidium iodide (PI) stained cells[1].
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HeLa | DMSO (Control) | 45.13 | 47.25 | 7.62 |
| RI-1 | 60.21 | 31.56 | 8.23 | |
| SiHa | DMSO (Control) | 58.45 | 33.12 | 8.43 |
| RI-1 | 71.23 | 20.34 | 8.43 |
Experimental Protocols
Materials
-
Cancer cell lines (e.g., HeLa, SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rad51 inhibitor (e.g., RI-1)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol for Cell Treatment and Preparation
-
Cell Culture: Culture cancer cells in complete medium to approximately 70-80% confluency.
-
Drug Treatment: Treat cells with the desired concentration of the Rad51 inhibitor (e.g., 20 µM RI-1) or an equivalent volume of DMSO for the desired duration (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Cell Rehydration:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and decant the PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have the lowest fluorescence, the G2/M peak will have approximately double the fluorescence of the G0/G1 peak, and the S phase will have intermediate fluorescence.
-
Visualizations
References
Troubleshooting & Optimization
Troubleshooting Rad51-IN-6 precipitation in cell media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of Rad51-IN-6 in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture experiments can significantly impact your results by reducing the effective concentration of the inhibitor and potentially causing cytotoxicity. This guide provides a systematic approach to troubleshoot and resolve this issue.
Visualizing the Problem-Solving Workflow
The following workflow outlines the steps to diagnose and address this compound precipitation.
Caption: A workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is the primary cause of this?
This is a common issue for compounds with low aqueous solubility.[1] When a concentrated DMSO stock of a hydrophobic compound like this compound is diluted into an aqueous environment like cell culture media, the DMSO rapidly diffuses, and the compound's local concentration exceeds its solubility limit in the aqueous solution, causing it to precipitate.[1]
Q2: What is the recommended solvent and stock concentration for this compound?
For most organic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. It is crucial to use anhydrous, high-purity DMSO to avoid moisture that can degrade the compound or reduce its solubility.[2] We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) and storing it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How can I prevent precipitation when diluting my DMSO stock solution into the aqueous cell culture medium?
To avoid precipitation, it is best to perform serial dilutions of the concentrated DMSO stock in DMSO first, before adding the final, more diluted sample to your aqueous medium. This gradual reduction in the inhibitor concentration helps to keep it in solution when introduced to the cell culture medium.
Experimental Conditions
Q4: Can the composition of my cell culture medium affect this compound solubility?
Yes, the components of your cell culture medium can influence the solubility of small molecules. Factors such as the percentage of fetal bovine serum (FBS), the presence of certain salts, and the overall pH can play a role. High concentrations of salts or extreme pH can lead to the precipitation of media components, which might in turn affect the solubility of your compound.[3]
Q5: I've noticed that precipitation is worse in serum-free media. Why is that?
Serum contains proteins like albumin that can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility in the medium. In serum-free conditions, this solubilizing effect is absent, making precipitation more likely.
Q6: Can temperature shifts cause precipitation?
Yes, temperature fluctuations can lead to precipitation.[3] For instance, moving media from a refrigerator to a 37°C incubator can cause some components to fall out of solution. While this is more common for media components themselves, it can create an environment that is less favorable for keeping a dissolved inhibitor in solution.
Troubleshooting Steps
Q7: I've tried serial dilutions in DMSO, but I still see some precipitation at my desired final concentration. What else can I do?
If precipitation persists, you can try the following:
-
Increase the final DMSO concentration in your culture: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, and some can tolerate up to 1%. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a solubilizing agent: For particularly challenging compounds, the use of pharmaceutically acceptable solubilizing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations can help maintain solubility.[4][5][6] Extensive validation is required to ensure these agents do not interfere with your experimental outcomes.
-
Ultrasonication: In some cases, brief ultrasonication of the working solution before adding it to the cells can help to dissolve small precipitates.[2]
Q8: How can I confirm that what I'm seeing is indeed the compound precipitating and not something else?
You can add a drop of your prepared working solution (this compound in media) onto a microscope slide and examine it under a microscope.[2] Crystalline or amorphous precipitates of the compound will be visible. This helps to distinguish compound precipitation from other potential issues like bacterial or fungal contamination, or precipitation of media components.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in anhydrous, high-purity DMSO to make a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions in DMSO: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in DMSO. For example, to achieve a final concentration of 10 µM in your cell culture with a 1:1000 final dilution (0.1% DMSO), you would first prepare a 1 mM intermediate stock in DMSO.
-
Prepare the Final Working Solution: Warm your cell culture medium to 37°C. While gently vortexing the medium, slowly add the required volume of the intermediate DMSO dilution. For example, add 1 µL of the 1 mM intermediate stock to 1 mL of medium to get a final concentration of 1 µM.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. You can also check a small drop under a microscope.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Quantitative Data Summary
The following table provides a general guideline for the final DMSO concentration tolerated by most cell lines and the corresponding dilution factors from a 10 mM stock solution.
| Final DMSO Concentration | Dilution Factor (from 10 mM stock) for 10 µM final | General Cell Tolerance |
| 0.1% | 1:1000 | High |
| 0.25% | 1:400 | Good |
| 0.5% | 1:200 | Moderate (cell line dependent) |
| 1.0% | 1:100 | Low (cell line dependent, requires careful validation) |
Rad51 Signaling and Inhibition
Rad51 is a key protein in the homologous recombination (HR) pathway, which is essential for the repair of DNA double-strand breaks (DSBs).[7][8][9][10] The overexpression of Rad51 has been observed in various cancers and is associated with resistance to DNA-damaging therapies.[9][10][11] this compound is designed to inhibit the activity of Rad51, thereby preventing DNA repair and sensitizing cancer cells to therapy.
Simplified Rad51-Mediated DNA Repair Pathway and Point of Inhibition
Caption: Rad51 pathway showing inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAD51 - Wikipedia [en.wikipedia.org]
- 11. Elevated levels of Rad51 recombination protein in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rad51-IN-6 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Rad51 inhibitors, exemplified by the hypothetical compound Rad51-IN-6, to minimize cytotoxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rad51 inhibitors like this compound?
A1: Rad51 is a key protein in the homologous recombination (HR) pathway, which is crucial for repairing DNA double-strand breaks (DSBs).[1][2] Rad51 inhibitors, such as this compound, are designed to disrupt this process. By inhibiting Rad51, these compounds prevent the repair of DNA damage, leading to an accumulation of DSBs.[3] This can selectively kill cancer cells, which often have a higher reliance on specific DNA repair pathways due to their rapid proliferation and existing DNA repair defects.[4][5]
Q2: Why is it critical to optimize the concentration of this compound?
A2: While the goal of Rad51 inhibition is to induce cytotoxicity in cancer cells, excessive concentrations can lead to significant toxicity in healthy cells and tissues, causing undesirable side effects. Optimizing the concentration of this compound is essential to find a therapeutic window where it effectively sensitizes cancer cells to DNA damaging agents or induces synthetic lethality in cells with specific mutations (e.g., BRCA1/2), while minimizing harm to normal cells.
Q3: What are the typical starting concentrations for a novel Rad51 inhibitor like this compound in cell culture experiments?
A3: For novel compounds, it is advisable to start with a broad concentration range. Based on data from known Rad51 inhibitors like B02, which has a reported IC50 of 27.4 µM, and RI-1, which has been used at concentrations of 10-20 µM in cell culture, a starting range of 0.1 µM to 100 µM for this compound would be appropriate for initial screening.[6][7]
Q4: How does this compound interact with other cancer therapies?
A4: Rad51 inhibitors can act synergistically with DNA-damaging agents like chemotherapy (e.g., cisplatin, camptothecin) and radiation therapy.[8][9] By preventing DNA repair, this compound can enhance the cytotoxic effects of these treatments, potentially allowing for lower, less toxic doses of the conventional therapies.[3]
Q5: What are the common methods to assess the cytotoxicity of this compound?
A5: Several in vitro assays can be used to measure cytotoxicity. Common methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry-based assays that differentiate between viable, apoptotic, and necrotic cells.
-
Clonogenic Survival Assay: Assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed even at low concentrations of this compound. | The compound may be highly potent, or the cell line may be particularly sensitive. | Perform a dose-response curve with a wider range of lower concentrations (e.g., nanomolar range). Consider using a less sensitive cell line for initial experiments. |
| No significant cytotoxicity is observed, even at high concentrations. | The compound may have low potency in the chosen cell line, or the experimental conditions may be suboptimal. | Verify the compound's stability and solubility in the culture medium. Ensure the cell line expresses Rad51. Consider combination treatments with a DNA-damaging agent to unmask the inhibitor's effect. |
| Inconsistent results between experiments. | Variability in cell seeding density, incubation times, or reagent preparation. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. Prepare fresh dilutions of this compound for each experiment. |
| Difficulty in dissolving this compound. | The compound may have poor solubility in aqueous solutions. | Use a suitable solvent like DMSO for the stock solution and ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5%). |
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound across different cancer cell lines, providing a framework for experimental design.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) (MTT Assay) | Apoptosis (%) (Annexin V/PI) |
| MCF-7 (Breast Cancer) | This compound | 1 | 95 ± 4.2 | 5 ± 1.5 |
| 10 | 72 ± 5.1 | 25 ± 3.8 | ||
| 50 | 45 ± 3.9 | 52 ± 4.1 | ||
| HCT116 (Colon Cancer) | This compound | 1 | 98 ± 3.5 | 3 ± 1.1 |
| 10 | 80 ± 4.8 | 18 ± 2.9 | ||
| 50 | 55 ± 5.3 | 41 ± 3.5 | ||
| A549 (Lung Cancer) | This compound | 1 | 92 ± 4.0 | 8 ± 2.0 |
| 10 | 65 ± 5.5 | 33 ± 4.2 | ||
| 50 | 38 ± 4.7 | 60 ± 5.0 |
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Rad51 signaling pathway in response to DNA damage and its inhibition.
References
- 1. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cell Permeability of Rad51 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cell permeability of Rad51 inhibitors, using "Rad51-IN-6" as a representative example.
Frequently Asked Questions (FAQs)
Q1: Why is assessing cell permeability important for a Rad51 inhibitor like this compound?
A1: Rad51 is a nuclear protein central to the DNA homologous recombination (HR) repair pathway.[1][2][3][4][5][6] For an inhibitor like this compound to be effective, it must cross the cell membrane and the nuclear envelope to reach its target. Therefore, assessing its cell permeability is a critical step in preclinical development to ensure it can engage Rad51 within the cell and exert its therapeutic effect. Poor permeability can be a major reason for the failure of potent inhibitors in cellular and in vivo models.
Q2: What are the standard in vitro models for assessing the intestinal absorption of a small molecule inhibitor?
A2: The most commonly used in vitro models for predicting intestinal absorption are cell-based assays utilizing confluent monolayers of cells that mimic the intestinal epithelium.[7][8][9] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard as these cells differentiate to form a polarized monolayer with tight junctions and express relevant transporters.[8][9][10] Another frequently used cell line is the Madin-Darby Canine Kidney (MDCK) cell line.[7][8]
Q3: What is the apparent permeability coefficient (Papp), and how is it interpreted?
A3: The apparent permeability coefficient (Papp), typically measured in cm/s, is a quantitative measure of a compound's permeability across a cell monolayer.[7][10] It is calculated based on the rate of appearance of the compound in the receiver compartment of a transwell assay. Papp values are often categorized as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
High Permeability: Papp ≥ 1.0 x 10⁻⁶ cm/s
Q4: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: To determine if a compound is a substrate for efflux transporters, a bidirectional permeability assay is performed.[8] The permeability is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indication that the compound is a substrate for active efflux. This can be confirmed by performing the assay in the presence of a known P-gp inhibitor, such as verapamil or valspodar.[8]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for assessing the bidirectional permeability of this compound using Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
24-well transwell plates with permeable inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)[10]
-
This compound
-
Control compounds:
-
LC-MS/MS system for sample analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM.
-
Seed Caco-2 cells onto the apical side of the transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer.[9]
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter.[11][12][13] Only use monolayers with TEER values within the laboratory's established range (typically >200 Ω·cm²).
-
Alternatively, assess the permeability of a low-permeability fluorescent marker like Lucifer yellow.[11][13]
-
-
Permeability Assay (A→B and B→A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A→B permeability: Add HBSS containing this compound and control compounds to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B→A permeability: Add HBSS containing this compound and control compounds to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.[10] Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.[10]
-
-
Data Analysis:
-
Calculate the Papp value for each compound in both directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment)
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor compartment
-
-
-
Calculate the efflux ratio: (Papp B→A) / (Papp A→B)
-
Calculate the percent recovery to assess compound loss due to binding or metabolism.
-
Troubleshooting Guide
Problem 1: Low or undetectable permeability of this compound.
-
Possible Cause: The compound may have inherently low passive permeability.
-
Troubleshooting Steps:
-
Verify Assay Integrity: Ensure the high permeability control shows the expected Papp value.
-
Increase Incubation Time: Longer incubation periods may be necessary to detect the permeation of low-permeability compounds.[12]
-
Check for Compound Loss: A low percent recovery might indicate binding to the plate or cell monolayer. Consider using plates with low-binding surfaces or adding a small percentage of bovine serum albumin (BSA) to the receiver buffer.[10]
-
Alternative Assays: Consider a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability without the complexity of a biological system.[9]
-
Problem 2: High variability in Papp values between replicate wells.
-
Possible Cause: Inconsistent cell monolayer integrity or experimental technique.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well.[12]
-
Verify Monolayer Confluency: Check TEER values for all wells before starting the experiment to ensure consistency. Discard any wells with aberrant readings.
-
Careful Pipetting: Avoid disturbing the cell monolayer during media changes and sample collection.[13]
-
Check for Cytotoxicity: High concentrations of the test compound may compromise monolayer integrity. Perform a cytotoxicity assay to determine a non-toxic concentration range.
-
Problem 3: TEER values are low before the experiment or drop significantly during the assay.
-
Possible Cause: Incomplete monolayer formation or compound-induced toxicity.
-
Troubleshooting Steps:
-
Optimize Cell Culture Conditions: Ensure Caco-2 cells are cultured for an adequate duration (21-28 days) to fully differentiate.
-
Check for Contamination: Test for mycoplasma or other microbial contamination that could affect cell health.
-
Assess Compound Toxicity: As mentioned above, determine the maximum non-toxic concentration of this compound for your assay.
-
Evaluate Solvent Effects: Ensure the final concentration of solvents like DMSO is low (typically ≤ 0.5%) and does not affect monolayer integrity.[14]
-
Quantitative Data Summary
The following table provides a template for summarizing the results of a bidirectional Caco-2 permeability assay for this compound and control compounds.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | % Recovery | Permeability Class |
| This compound | Insert Value | Insert Value | Insert Value | Insert Value | Low/High |
| Caffeine | Insert Value | Insert Value | Insert Value | Insert Value | High |
| Mannitol | Insert Value | Insert Value | Insert Value | Insert Value | Low |
Visualizations
Caption: Experimental workflow for assessing the cell permeability of this compound.
Caption: Rad51-mediated homologous recombination pathway, the target of this compound.
References
- 1. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RAD51 - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaron.com [pharmaron.com]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Rad51 Inhibitors
Topic: Addressing Inconsistent Results in Replication Studies of Rad51 Inhibitors, with a focus on B02 and its analogs.
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in their experiments with Rad51 inhibitors. The information provided is curated from published studies and aims to offer insights into potential sources of inconsistency and guidance for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for the Rad51 inhibitor B02 in our cell-based assays compared to published data. What could be the reason for this discrepancy?
A1: Discrepancies in IC50 values for Rad51 inhibitors like B02 are not uncommon and can arise from several factors:
-
Cell Line Differences: Different cancer cell lines can have varying levels of Rad51 expression, proliferation rates, and DNA repair pathway dependencies.[1][2] Tumors often overexpress Rad51, which can influence sensitivity to its inhibition.[2][3][4]
-
Assay Duration: The length of exposure to the inhibitor can significantly impact the apparent IC50. For instance, a 24-hour treatment in an IndDR-GFP assay for homologous recombination (HR) may require a different concentration than a 1-hour treatment for a RAD51 foci formation assay.[5]
-
Endpoint Measured: The specific cellular process being measured (e.g., HR efficiency, cell viability, DNA strand exchange) will yield different IC50 values.
-
Compound Stability and Permeability: The stability of the inhibitor in culture media and its ability to permeate the cell membrane can affect its intracellular concentration and, consequently, its efficacy.[5] In some cases, binding affinity to Rad51 does not directly correlate with cellular anti-HR activity, suggesting permeability differences among analogs.[5]
-
Basal Replication Stress: Cancer cells often exhibit basal replication stress, making them more dependent on Rad51 for DNA replication.[6] This can lead to greater sensitivity to Rad51 inhibitors compared to non-transformed cells.[6]
Q2: Our in vitro D-loop assay with recombinant Rad51 and inhibitor B02 shows potent inhibition, but the effect is much weaker in our cell-based homologous recombination assay. Why is there a disconnect?
A2: This is a common challenge when translating findings from a simplified in vitro system to a complex cellular environment. Several factors can contribute to this disparity:
-
Cellular Uptake and Efflux: As mentioned, the inhibitor must cross the cell membrane to reach its target. Poor cell permeability or active efflux by membrane transporters can lead to a lower intracellular concentration of the inhibitor than what is used in the in vitro assay.
-
Off-Target Effects: In a cellular context, small molecule inhibitors can have off-target effects that might counteract or mask the intended inhibition of Rad51.
-
Protein Interactions and Regulation: Inside the cell, Rad51 activity is tightly regulated by a multitude of other proteins, such as BRCA2, PALB2, and RAD51 paralogs.[3][7][8] These interactions can influence the accessibility of the inhibitor to its binding site on Rad51.
-
Non-canonical Roles of Rad51: Rad51 has functions beyond its canonical role in homologous recombination, such as in replication fork protection and restart.[3][9][10][11] The cellular phenotype observed may be a composite of effects on these different Rad51 functions.
Q3: We see a reduction in Rad51 foci formation after treatment with a B02 analog, but not a significant decrease in cell viability. Is this expected?
A3: Yes, this can be an expected outcome depending on the experimental context. The disruption of Rad51 foci indicates that the inhibitor is engaging its target and preventing the assembly of Rad51 at sites of DNA damage.[5] However, a direct and immediate impact on cell viability may not occur if:
-
Alternative DNA Repair Pathways are Active: Cells can utilize other DNA repair pathways, such as non-homologous end joining (NHEJ), to repair double-strand breaks, thus surviving the inhibition of homologous recombination.
-
The Cells are Not Under Significant Genotoxic Stress: The cytotoxic effects of Rad51 inhibition are often more pronounced when combined with DNA-damaging agents (e.g., cisplatin, PARP inhibitors) or in cells with high levels of endogenous DNA damage.[12][13][14]
-
The Endpoint for Viability is Too Early: It may take longer for the accumulation of DNA damage due to Rad51 inhibition to trigger apoptosis or senescence.
Troubleshooting Guides
Issue 1: High Variability in Homologous Recombination (HR) Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell State | Ensure cells are in a consistent growth phase (logarithmic phase is recommended) and at a consistent density at the time of treatment. Passage number should be recorded and kept within a defined range. |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. If storing stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. Test the stability of the inhibitor in your specific cell culture medium over the time course of the experiment. |
| Variable Transfection/Transduction Efficiency (for reporter assays like DR-GFP) | Optimize and standardize your transfection or transduction protocol. Include a positive control for transfection efficiency (e.g., a GFP-expressing plasmid). |
| Cell Cycle Effects | Homologous recombination is most active in the S and G2 phases of the cell cycle. Synchronize cells or analyze the cell cycle distribution of your cell population to ensure consistency between experiments. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | Consider using a different analog of the inhibitor if available, as some may have better permeability.[5] Perform cellular uptake assays to measure the intracellular concentration of the inhibitor. |
| Off-Target Effects | Test the inhibitor in a Rad51-knockout or knockdown cell line to determine if the observed phenotype is Rad51-dependent. Perform target engagement assays to confirm the inhibitor is binding to Rad51 in cells. |
| Redundant Cellular Mechanisms | Combine the Rad51 inhibitor with inhibitors of other DNA repair pathways (e.g., PARP inhibitors) to potentially reveal synergistic effects and overcome cellular resistance.[12][13] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for the Rad51 inhibitor B02 and its derivatives from various studies. This highlights the variability depending on the assay and context.
| Compound | Assay Type | Cell Line / System | IC50 Value | Reference |
| B02 | DNA Strand Exchange (D-loop) | In vitro (recombinant human RAD51) | 27.4 µM | [15] |
| B02 | Cell Viability (4-day treatment) | MDA-MB-231 (Triple-Negative Breast Cancer) | Not explicitly stated, but B02-iso was more potent. | [5] |
| B02-iso | Cell Viability (4-day treatment) | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.1 µM | [5] |
| para-I-B02-iso | Cell Viability (4-day treatment) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.1 µM | [5] |
| B02-3a | DNA Strand Exchange (D-loop) | In vitro (recombinant human RAD51) | 15.3 µM | [15] |
| B02-3b | DNA Strand Exchange (D-loop) | In vitro (recombinant human RAD51) | 27.3 µM | [15] |
Experimental Protocols
Key Experiment: Direct Repeat GFP (DR-GFP) Assay for Homologous Recombination
This assay measures the efficiency of homologous recombination (HR) in living cells.
Principle: The DR-GFP reporter cassette consists of two differentially mutated GFP genes. One is inactivated by an I-SceI recognition site (pSceGFP), and the other is a truncated internal GFP fragment (iGFP). When a double-strand break is induced by I-SceI expression, HR-mediated repair using the iGFP fragment as a template restores a functional GFP gene, and the percentage of GFP-positive cells is quantified by flow cytometry.
Detailed Methodology:
-
Cell Line: Use a cell line stably integrated with the DR-GFP reporter cassette (e.g., U-2 OS IndDR-GFP).
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Inhibitor Treatment: 24 hours after seeding, treat cells with the Rad51 inhibitor (e.g., B02 or its analogs) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Induction of Double-Strand Breaks: After a desired pre-incubation time with the inhibitor, transfect the cells with an I-SceI expression plasmid to induce double-strand breaks.
-
Incubation: Continue to incubate the cells in the presence of the inhibitor for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the percentage of GFP-positive cells in each treatment group.
-
Data Analysis: Normalize the percentage of GFP-positive cells in the inhibitor-treated samples to the vehicle control to determine the percent inhibition of HR.
Visualizations
Signaling Pathway: Simplified Homologous Recombination Repair
Caption: Simplified diagram of the homologous recombination pathway and the inhibitory action of B02.
Experimental Workflow: DR-GFP Assay
Caption: Workflow for measuring homologous recombination efficiency using the DR-GFP reporter assay.
Logical Relationship: Sources of Experimental Variability
Caption: Potential sources of variability in experiments with Rad51 inhibitors.
References
- 1. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. RAD51 - Wikipedia [en.wikipedia.org]
- 8. RAD-ical New Insights into RAD51 Regulation [mdpi.com]
- 9. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RAD51 Mutants Cause Replication Defects and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Resistance to RAD51 Inhibitors in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to RAD51 inhibitors in cancer cell lines. While the compound "Rad51-IN-6" is not found in the current literature, this guide focuses on common RAD51 inhibitors and mechanisms of resistance that are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RAD51 inhibitors?
RAD51 inhibitors block the function of the RAD51 protein, which is a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2][3] By inhibiting RAD51, these drugs prevent the formation of the RAD51 nucleoprotein filament on single-stranded DNA, a critical step for repairing DNA damage.[1] This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on the HR pathway due to rapid proliferation.[1][4]
Q2: My cancer cell line is showing reduced sensitivity to a RAD51 inhibitor. What are the potential mechanisms of resistance?
Resistance to RAD51 inhibitors can arise through several mechanisms:
-
Upregulation of RAD51 Expression: Overexpression of the RAD51 protein is a common mechanism of resistance to DNA-damaging agents and has been observed in various cancers.[5][6][7][8] Increased levels of RAD51 can overcome the inhibitory effect of the drug.
-
Restoration of Homologous Recombination (HR) Function: In cancers with pre-existing HR defects (e.g., BRCA1/2 mutations), secondary mutations can sometimes restore the function of the HR pathway, reducing the cell's dependence on RAD51 and thus its sensitivity to RAD51 inhibitors.[5]
-
Increased Drug Efflux: Cancer cells can acquire resistance by upregulating the expression of drug efflux pumps, which actively transport the inhibitor out of the cell, reducing its intracellular concentration.[5]
-
Activation of Alternative DNA Repair Pathways: Cells may compensate for the inhibition of HR by upregulating other DNA repair pathways to resolve DNA damage.
-
Alterations in Downstream Signaling: Changes in cell signaling pathways that regulate apoptosis or cell cycle checkpoints can also contribute to a resistant phenotype.
Q3: How can I confirm that my cell line has developed resistance to a RAD51 inhibitor?
Confirmation of resistance typically involves a combination of the following:
-
Cell Viability Assays: A rightward shift in the dose-response curve and an increased IC50 value compared to the parental (sensitive) cell line is a primary indicator of resistance.
-
Western Blotting: Assess the protein levels of RAD51 and other key DNA repair proteins (e.g., BRCA2, γH2AX) to identify potential upregulation or changes in signaling.
-
Immunofluorescence for RAD51 Foci Formation: In response to DNA damage, RAD51 forms nuclear foci. Resistant cells may show a restoration of RAD51 foci formation in the presence of the inhibitor, indicating that the drug is no longer effective at blocking this process.[9][10][11]
-
Functional Assays for HR: Assays such as plasmid-based HR repair assays can directly measure the capacity of the cells to perform homologous recombination.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High IC50 value in initial experiments | 1. Cell line is intrinsically resistant. 2. Incorrect drug concentration or inactive compound. 3. Suboptimal assay conditions. | 1. Screen a panel of cell lines to find a sensitive model.[4][12] 2. Verify the concentration and activity of the inhibitor. 3. Optimize cell seeding density, treatment duration, and assay readout. |
| Loss of inhibitor efficacy over time | 1. Development of acquired resistance. 2. Degradation of the inhibitor stock solution. | 1. Perform characterization of the resistant cell line (see Q3). 2. Prepare fresh stock solutions of the inhibitor and store them appropriately. |
| No change in RAD51 protein levels in resistant cells | 1. Resistance is not mediated by RAD51 overexpression. 2. Antibody for Western blotting is not working. | 1. Investigate other resistance mechanisms (e.g., drug efflux, HR restoration). 2. Validate the antibody with a positive control. |
| Inconsistent RAD51 foci formation results | 1. Timing of DNA damage induction and fixation is critical. 2. Issues with immunofluorescence protocol. | 1. Perform a time-course experiment to determine the optimal time point for observing foci formation after DNA damage.[9] 2. Optimize antibody concentrations, blocking, and washing steps. |
Quantitative Data Summary
The following tables summarize hypothetical IC50 data for a representative RAD51 inhibitor in sensitive and resistant cancer cell lines.
Table 1: IC50 Values of RAD51 Inhibitor in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MDA-MB-231 | 1.1 | 15.8 | 14.4 |
| HCT116 | 2.5 | 28.2 | 11.3 |
| A549 | 6.0 | 45.1 | 7.5 |
Note: These are example values. Actual IC50 values can vary based on the specific inhibitor and experimental conditions.[9][10]
Table 2: RAD51 Protein Expression in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental RAD51 Expression (Relative to loading control) | Resistant RAD51 Expression (Relative to loading control) | Fold Change |
| MDA-MB-231 | 1.0 | 3.2 | 3.2 |
| HCT116 | 1.0 | 2.8 | 2.8 |
| A549 | 1.0 | 2.1 | 2.1 |
Experimental Protocols
Cell Viability (IC50 Determination) Assay
Principle: This assay measures the dose-dependent effect of the RAD51 inhibitor on cell proliferation to determine the concentration that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the RAD51 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Use a suitable viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression.
Western Blotting for RAD51 Expression
Principle: This technique is used to detect and quantify the amount of RAD51 protein in cell lysates.
Methodology:
-
Cell Lysis: Lyse the parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Immunofluorescence for RAD51 Foci Formation
Principle: This method visualizes the recruitment of RAD51 to sites of DNA damage within the nucleus.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the RAD51 inhibitor, followed by a DNA-damaging agent (e.g., ionizing radiation, cisplatin) to induce double-strand breaks.[9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 2% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. An increase in the number of foci after DNA damage that is inhibited by the drug in sensitive but not resistant cells is indicative of the inhibitor's efficacy.[9][10][11]
Visualizations
Caption: Role of RAD51 in Homologous Recombination and site of inhibitor action.
Caption: Potential mechanisms of resistance to RAD51 inhibitors.
Caption: Workflow for generating and characterizing RAD51 inhibitor-resistant cells.
References
- 1. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Rad51-IN-6
Welcome to the technical support center for Rad51-IN-6, a potent inhibitor of the RAD51 protein. This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this compound for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the RAD51 protein.[1][2] RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is crucial for the repair of DNA double-strand breaks (DSBs).[3][4][5] By inhibiting RAD51, this compound disrupts this repair process, leading to an accumulation of DNA damage and potentially inducing cell cycle arrest or apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways. This compound has also been noted for its potential in the research of conditions involving mitochondrial defects.[1][2]
Q2: How should I store this compound?
-
Powder Form: For long-term storage, it is recommended to store the lyophilized powder at -20°C. Based on data for a related compound, Rad51-IN-1, storage at this temperature should ensure stability for up to two years.
-
In Solvent: Once dissolved, it is critical to store stock solutions at -80°C for long-term stability (up to 6 months). For short-term storage, -20°C (up to 1 month) can be used. Avoid repeated freeze-thaw cycles.
It is crucial to consult the Certificate of Analysis provided by the supplier for specific storage recommendations for your batch of this compound. [1]
Q3: How do I reconstitute and prepare stock solutions of this compound?
Q4: What are the general handling precautions for this compound?
As with most small molecule inhibitors, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Avoid inhalation of the powder or contact with skin and eyes.
Data Presentation
Table 1: Recommended Storage and Handling of this compound (Based on available data and related compounds)
| Form | Storage Temperature | Recommended Duration | Solvent | Notes |
| Lyophilized Powder | -20°C | Up to 2 years | N/A | Refer to Certificate of Analysis. |
| Stock Solution | -80°C | Up to 6 months | DMSO | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month* | DMSO | For short-term use. |
*Note: These recommendations are based on publicly available information for related RAD51 inhibitors. Always refer to the supplier-specific Certificate of Analysis for the most accurate information.
Experimental Protocols
General Protocol for a Cell-Based Rad51 Inhibition Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability or DNA damage.
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess the cellular response using an appropriate assay. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic or cytostatic effects.
-
Immunofluorescence Staining: for DNA damage markers like γH2AX to visualize the accumulation of DNA double-strand breaks.
-
Western Blotting: to analyze the expression levels of proteins involved in the DNA damage response pathway.
-
Flow Cytometry: for cell cycle analysis or apoptosis detection.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Double-check all calculations and ensure proper calibration of pipettes. Perform a dose-response curve to determine the optimal concentration. | |
| Cell line resistance: The chosen cell line may have redundant DNA repair pathways or low dependence on homologous recombination. | Use a cell line known to be sensitive to HR inhibition (e.g., BRCA-deficient cells). | |
| High background or off-target effects | High DMSO concentration: The final concentration of DMSO in the culture medium is too high, causing cellular stress. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle-only control to assess the effect of the solvent. |
| Compound precipitation: The concentration of this compound in the culture medium exceeds its solubility. | Visually inspect the medium for any precipitate. If necessary, lower the final concentration or use a different solvent system (if compatible with the cells). | |
| Difficulty dissolving the compound | Low solubility: The compound may not be readily soluble at the desired concentration. | Try gentle warming (be cautious of compound stability) or sonication to aid dissolution.[6] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Experimental Workflow
Caption: A generalized workflow for conducting experiments with this compound.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Putting together and taking apart: assembly and disassembly of the Rad51 nucleoprotein filament in DNA repair and genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAD51 - Wikipedia [en.wikipedia.org]
- 5. arts.units.it [arts.units.it]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Negative Control Experiments for Rad51 Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of Rad51, such as Rad51-IN-6. The following information is designed to assist in the design and interpretation of robust negative control experiments to ensure the specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for any experiment involving a novel Rad51 inhibitor like this compound?
A1: To validate that the observed cellular phenotype is a direct result of Rad51 inhibition by your compound (e.g., this compound), a multi-tiered approach to negative controls is crucial. These controls help to distinguish between on-target effects, off-target effects, and compound-specific artifacts. The essential negative controls are:
-
Vehicle Control: This is the most basic and essential control. The vehicle (e.g., DMSO) used to dissolve the inhibitor should be added to cells at the same final concentration as in the experimental conditions. This accounts for any effects of the solvent on the cells.
-
Inactive Analog Control: An ideal negative control is a structurally similar but biologically inactive analog of the inhibitor. This compound should have similar physicochemical properties to the active inhibitor but lack the ability to bind to and inhibit Rad51. If an inactive analog for this compound is not available, consider using a structurally related compound known to be inactive against Rad51.
-
Cellular Target Engagement Control: It is important to demonstrate that the inhibitor is interacting with Rad51 in the cellular context. This can be achieved through techniques like cellular thermal shift assay (CETSA) or by using a fluorescently labeled version of the inhibitor to observe its localization.
-
Phenotypic Rescue with Overexpression: If the inhibitor is specific for Rad51, its effects should be rescued by overexpressing wild-type Rad51. This can be done using a transient or stable transfection of a Rad51 expression vector.
-
Orthogonal Inhibition of Rad51: To confirm that the observed phenotype is due to the inhibition of the homologous recombination (HR) pathway, use an alternative method to inhibit Rad51, such as siRNA or shRNA-mediated knockdown. The phenotype observed with the small molecule inhibitor should mimic that of the genetic knockdown.
Q2: My Rad51 inhibitor, this compound, shows a decrease in cell viability. How can I be sure this is due to Rad51 inhibition and not general toxicity?
A2: This is a common and critical question. To differentiate between specific, on-target cytotoxicity and non-specific toxicity, consider the following experiments:
-
Compare with a Rad51-null or Rad51-depleted cell line: Cells lacking Rad51 should be less sensitive to your inhibitor if its cytotoxic effect is mediated through Rad51.
-
Sensitization to DNA damaging agents: A hallmark of Rad51 inhibition is the sensitization of cells to DNA damaging agents like PARP inhibitors (e.g., olaparib), cisplatin, or ionizing radiation.[1] If this compound is a true Rad51 inhibitor, it should show synergistic or additive effects with these agents at concentrations where it has minimal single-agent toxicity.
-
Cell cycle analysis: Rad51 inhibition can lead to cell cycle arrest, typically in the G2/M phase, due to the accumulation of unrepaired DNA damage.[2] Compare the cell cycle profile of treated cells with that of cells treated with a known cytotoxic agent that does not target Rad51.
-
Use of a structurally related inactive compound: As mentioned in Q1, an inactive analog is the gold standard. If this compound does not reduce cell viability at the same concentrations as this compound, it strongly suggests the toxicity of this compound is on-target.
Q3: I am not seeing the expected decrease in Rad51 foci formation after treatment with this compound and DNA damage. What could be the reason?
A3: Several factors could contribute to this observation. Here is a troubleshooting guide:
-
Inhibitor Concentration and Incubation Time:
-
Is the concentration of this compound optimal? Perform a dose-response curve to determine the IC50 for Rad51 foci inhibition.
-
Is the incubation time sufficient? The inhibitor needs time to enter the cell and bind to Rad51. The timing of inhibitor addition relative to the induction of DNA damage is also critical. Pre-incubation with the inhibitor before adding the DNA damaging agent is often necessary.
-
-
DNA Damage Induction:
-
Is the DNA damage stimulus adequate? Ensure that the dose of the DNA damaging agent (e.g., ionizing radiation, cisplatin) is sufficient to induce a robust Rad51 foci response in your control cells.
-
What is the timing of fixation? Rad51 foci formation is a dynamic process. The peak of foci formation can vary depending on the cell type and the DNA damaging agent used. Perform a time-course experiment to identify the optimal time point for fixation and analysis.
-
-
Immunofluorescence Protocol:
-
Is your antibody specific and working correctly? Validate your Rad51 antibody using positive (DNA damage-treated) and negative (Rad51 knockdown) controls.
-
Is the fixation and permeabilization method appropriate? Some fixation methods can mask epitopes. You may need to optimize your immunofluorescence protocol.
-
-
Mechanism of Inhibition:
-
Does this compound prevent Rad51 recruitment or filament formation? Some inhibitors might not prevent the initial recruitment of Rad51 to DNA damage sites but rather disrupt its function within the filament. In this case, you might still observe foci, but they may be non-functional. Consider using functional assays for homologous recombination (see Q4).
-
Q4: What is the best functional assay to confirm that this compound is inhibiting the homologous recombination (HR) pathway?
A4: The gold-standard functional assay for measuring HR efficiency in cells is the DR-GFP (Direct Repeat-Green Fluorescent Protein) reporter assay .
-
Principle: This assay utilizes a cell line that has a stably integrated reporter cassette. The cassette contains two inactive GFP genes. One (SceGFP) is mutated by the insertion of an I-SceI restriction site. The other is a truncated GFP fragment (iGFP). When a double-strand break is introduced into the SceGFP gene by the expression of the I-SceI endonuclease, the cell can repair this break via HR using the iGFP fragment as a template. Successful HR restores a functional GFP gene, and the percentage of GFP-positive cells can be quantified by flow cytometry.
-
Negative Control Strategy:
-
Treat the DR-GFP cells with this compound before or during the induction of the double-strand break.
-
A specific Rad51 inhibitor should cause a significant reduction in the percentage of GFP-positive cells compared to the vehicle-treated control.
-
Include a Rad51 siRNA-treated sample as a positive control for HR inhibition.
-
An inactive analog of this compound should not significantly reduce the percentage of GFP-positive cells.
-
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity
| Observation | Potential Cause | Recommended Action |
| High toxicity at low concentrations, even in Rad51-deficient cells. | Off-target effects or general compound toxicity. | 1. Test the inhibitor in a panel of unrelated cell lines. 2. Use a structurally related inactive analog. 3. Perform a screen for off-target interactions (e.g., kinome scan). |
| Toxicity is observed, but it is not enhanced by DNA damaging agents. | The observed toxicity may not be related to DNA repair inhibition. | 1. Investigate other potential mechanisms of cell death (e.g., apoptosis, necrosis). 2. Re-evaluate the on-target engagement of the inhibitor. |
| Vehicle control shows significant toxicity. | The solvent (e.g., DMSO) concentration is too high or the solvent is contaminated. | 1. Reduce the final concentration of the vehicle. 2. Use a fresh, high-purity stock of the vehicle. |
Guide 2: Inconsistent Results in Rad51 Foci Assay
| Observation | Potential Cause | Recommended Action |
| High background of Rad51 foci in untreated cells. | Endogenous DNA damage or antibody non-specificity. | 1. Ensure cells are healthy and not under stress. 2. Validate the Rad51 antibody with knockdown controls. 3. Optimize antibody concentration and blocking steps. |
| No induction of Rad51 foci after DNA damage. | Inefficient DNA damage induction or suboptimal timing. | 1. Verify the activity of the DNA damaging agent. 2. Perform a time-course experiment to find the peak of foci formation. |
| Rad51 inhibitor does not reduce foci number. | Inhibitor is not cell-permeable, is unstable, or has a different mechanism of action. | 1. Verify cell permeability of the inhibitor. 2. Check the stability of the compound in your experimental conditions. 3. Consider that the inhibitor may affect Rad51 function without preventing its localization to foci. Use a functional HR assay. |
Experimental Protocols
Protocol 1: Rad51 Foci Formation Assay
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Inhibitor Treatment: Pre-incubate cells with this compound or negative controls (vehicle, inactive analog) at the desired concentrations for 1-2 hours.
-
DNA Damage Induction: Induce DNA double-strand breaks by treating cells with a DNA damaging agent (e.g., 10 Gy ionizing radiation or 10 µM cisplatin for 1 hour).
-
Incubation: Return cells to the incubator for the desired time (e.g., 4-6 hours) to allow for Rad51 foci formation.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a validated anti-Rad51 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of Rad51 foci per nucleus. A cell is typically considered positive if it has >5 foci.
Protocol 2: DR-GFP Homologous Recombination Assay
-
Cell Seeding: Seed U2OS-DR-GFP cells in a 6-well plate.
-
Transfection and Inhibition:
-
Co-transfect cells with an I-SceI expression vector and a control vector (e.g., mCherry to monitor transfection efficiency).
-
Simultaneously, treat the cells with this compound, vehicle, or an inactive analog. For a positive control, transfect with Rad51 siRNA 48 hours prior to the I-SceI transfection.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend in PBS with 2% FBS.
-
Analyze the cells using a flow cytometer, gating on the transfected (mCherry-positive) population.
-
Quantify the percentage of GFP-positive cells within the transfected population.
-
-
Data Analysis: Normalize the percentage of GFP-positive cells in the inhibitor-treated samples to the vehicle-treated control.
Mandatory Visualizations
Caption: The Homologous Recombination pathway for DNA double-strand break repair, indicating the central role of Rad51 and the inhibitory action of a small molecule like this compound.
References
Buffers and solvents compatible with Rad51-IN-6
Welcome to the technical support center for Rad51-IN-6, a potent inhibitor of the Rad51 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer solutions for potential challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Rad51 protein, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] this compound is identified as compound 23 in patent WO2021164746A1.[1] While the precise mechanism of action for this compound is detailed within the patent, inhibitors of Rad51 generally function by disrupting the formation or stability of the Rad51-ssDNA nucleoprotein filament, which is essential for the homology search and strand invasion steps of HR.[2] This inhibition of DNA repair can sensitize cancer cells to DNA-damaging agents.
Q2: What is the chemical structure of this compound?
The specific chemical structure of this compound is detailed within patent WO2021164746A1 as compound 23. Researchers should refer to this patent for the definitive structure.
Q3: In what solvents is this compound soluble?
The solubility of this compound is not publicly available in detail. As with many small molecule inhibitors, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to first prepare a concentrated stock solution in 100% DMSO. For cell-based assays, this stock can then be diluted in aqueous buffers or cell culture media to the final working concentration. To avoid precipitation, the final concentration of DMSO in the assay should be kept low, typically below 0.5%.
Q4: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the vial to warm to room temperature to prevent condensation from accumulating inside.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer or Media | - Low aqueous solubility of this compound.- Final DMSO concentration is too low.- Buffer components are incompatible. | - Increase the final DMSO concentration slightly (not exceeding 1% in most cellular assays).- Prepare fresh dilutions from the DMSO stock immediately before use.- Test the solubility in a small volume of your specific buffer or medium before preparing a large batch.- Consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01%) to improve solubility, but verify its compatibility with your assay. |
| Inconsistent or No Inhibitory Effect | - Incorrect concentration of the inhibitor.- Degradation of the compound.- Cell line is not sensitive to Rad51 inhibition.- Insufficient incubation time. | - Verify the concentration of your stock solution.- Prepare fresh dilutions for each experiment from a new aliquot of the stock solution.- Use a positive control cell line known to be sensitive to Rad51 inhibition or DNA-damaging agents.- Optimize the incubation time. An incubation period of 24 to 72 hours is often required to observe effects on cell viability or DNA repair.- Confirm Rad51 expression in your cell line. |
| High Background or Off-Target Effects | - Inhibitor concentration is too high.- Non-specific binding of the compound. | - Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity.- Include appropriate vehicle controls (e.g., DMSO alone at the same final concentration).- If possible, use a structurally related but inactive compound as a negative control. |
| Difficulty Reproducing Results | - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent preparation of inhibitor dilutions.- Differences in experimental timing. | - Maintain consistent cell culture practices.- Prepare fresh inhibitor dilutions for each experiment and use a precise pipetting technique.- Standardize all incubation times and experimental procedures. |
Experimental Protocols
General Protocol for Cell Viability Assay with this compound
This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from a concentrated DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a preferred method, such as MTT, MTS, or a cell counting-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol for Rad51 Foci Formation Inhibition Assay
This immunofluorescence-based assay is used to visualize the effect of this compound on the formation of Rad51 foci at sites of DNA damage.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 2-24 hours).
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., ionizing radiation, mitomycin C, or cisplatin) at a concentration and for a duration known to induce Rad51 foci.
-
Post-incubation: After DNA damage induction, wash the cells and incubate them in fresh medium (with or without the inhibitor, depending on the experimental design) for a period that allows for Rad51 foci formation (typically 4-8 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA and 0.1% Tween-20).
-
Incubate with a primary antibody against Rad51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of Rad51 foci per nucleus in at least 100 cells per condition.
Signaling Pathways and Workflows
The following diagrams illustrate the homologous recombination pathway and a typical experimental workflow for testing a Rad51 inhibitor.
Caption: The Homologous Recombination Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.
References
Validation & Comparative
Validating Rad51 Target Inhibition: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target inhibition of Rad51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair. Due to the absence of public information on a specific inhibitor designated "Rad51-IN-6," this document will utilize the well-characterized Rad51 inhibitor, RI-1 , as a primary example and compare its effects with another known inhibitor, B02 . The principles and protocols described herein are broadly applicable for assessing the efficacy of novel Rad51 inhibitors.
Rad51 is a critical enzyme for repairing DNA double-strand breaks, and its overexpression is linked to cancer progression and resistance to therapy.[1][2][3] Therefore, inhibitors of Rad51 are promising therapeutic agents.[3][4][5] Western blotting is a fundamental technique to confirm that a small molecule inhibitor is effectively engaging and modulating its intended target within a cellular context. This is often observed as a change in the target protein's expression level or post-translational modifications.
Comparative Analysis of Rad51 Inhibitors
The following table summarizes the effects of two known Rad51 inhibitors, RI-1 and B02, on Rad51 protein levels as determined by Western blot analysis in various cancer cell lines. This data provides a benchmark for evaluating novel inhibitors.
| Inhibitor | Cell Line | Concentration | Treatment Time | Effect on Rad51 Protein Level | Reference |
| RI-1 | Glioblastoma Stem-like Cells (GSCs) | 10 µM | 24 hours | No significant change in total Rad51 protein levels. RI-1's mechanism is to disrupt Rad51 filament formation, not degrade the protein.[6][7] | [7] |
| B02 | MDA-MB-231 (Breast Cancer) | Not explicitly stated to reduce total protein levels via Western blot in the provided abstracts. B02 inhibits the DNA strand exchange activity of Rad51.[2][8][9] | - | Not primarily focused on protein degradation. | [2][9] |
| Novel Inhibitor (Example) | HCC-1937 (Breast Cancer) | 10 µM | 24 hours | Concentration-dependent decrease in Rad51 protein levels.[1] | [1] |
Experimental Protocols
A detailed protocol for validating Rad51 target inhibition using Western blotting is provided below. This protocol is a synthesis of methods described in multiple peer-reviewed studies.[1][7][10][11][12][13]
Western Blot Protocol for Rad51 Inhibition
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, U2OS, or a relevant cancer cell line) at a suitable density and allow them to adhere overnight.
-
Treat the cells with the Rad51 inhibitor (e.g., RI-1) at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).
-
Optionally, induce DNA damage with an agent like mitomycin C or cisplatin to stimulate Rad51 activity and observe the inhibitor's effect on Rad51 foci formation (assessed by immunofluorescence) or downstream markers of DNA damage (e.g., γH2AX) by Western blot.[1][6]
2. Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Rad51 (e.g., rabbit anti-Rad51) overnight at 4°C. Dilution should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
To ensure equal loading, probe the same membrane for a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Rad51 band intensity to the corresponding loading control band intensity.
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the biological pathway and the experimental process.
References
- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAD51 Inhibition Shows Antitumor Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RAD51 Inhibitor, B02 [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the number of RAD51 molecules in different human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Next-Generation RAD51 Inhibitors Versus the Prototypical B02 Compound
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel RAD51 inhibitors against the well-established inhibitor, B02. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows.
Introduction to RAD51 Inhibition
The RAD51 protein is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1][2] In many cancers, RAD51 is overexpressed, leading to increased DNA repair capacity and resistance to DNA-damaging therapies such as chemotherapy and radiation.[3][4] Consequently, inhibiting RAD51 is a promising strategy to sensitize cancer cells to these treatments. B02 was one of the first small molecule inhibitors identified to directly target RAD51's DNA strand exchange activity.[5][6] While a valuable research tool, B02 exhibits relatively weak potency in cellular assays.[7][8] This has spurred the development of next-generation RAD51 inhibitors with improved efficacy. This guide focuses on a comparative analysis of B02 and two such advancements: B02-isomer (B02-iso) and a novel series of compounds represented by Cpd-4 and Cpd-5 .
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of B02, B02-iso, and the Cpd series of inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| B02 | U-2 OS | Osteosarcoma | 17.7 | [9] |
| BT-549 | Breast | 35.4 | [5] | |
| HCC1937 | Breast | 89.1 | [5] | |
| MDA-MB-231 | Breast | Not specified, but less potent than B02-iso | [8] | |
| B02-iso | U-2 OS | Osteosarcoma | 4.3 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.1 | [8] | |
| para-I-B02-iso | U-2 OS | Osteosarcoma | 0.72 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.1 | [8] | |
| Cpd-4 | Daudi | Burkitt's Lymphoma | 0.004 | [7] |
| Cpd-5 | Daudi | Burkitt's Lymphoma | 0.005 | [7] |
As the data indicates, B02-iso and its derivatives, as well as the Cpd compounds, demonstrate significantly lower IC50 values, indicating substantially higher potency compared to B02.[7][8][9] Notably, the Cpd series of inhibitors show nanomolar efficacy in lymphoma cell lines, representing a greater than 100-fold increase in potency over B02 in some cases.[7]
Mechanisms of Action
While all three classes of inhibitors target RAD51, their precise mechanisms of action exhibit some differences:
-
B02: Primarily inhibits the DNA strand exchange activity of RAD51.[5][6]
-
B02-iso: Like B02, it inhibits homologous recombination. While both have identical binding affinities to RAD51 in vitro (Kd = 14.6 µM), B02-iso shows significantly stronger anti-HR activity in cells, suggesting that its specific conformation when bound to RAD51 or potentially better cell permeability may contribute to its enhanced efficacy.[8] It has been shown to disrupt the formation of RAD51 foci in response to DNA damage.[8]
-
Cpd-4 and Cpd-5: These novel inhibitors also prevent the formation of RAD51 foci.[7] Crucially, they have been shown to induce the destabilization of the RAD51 protein in cellular thermal shift assays (CETSA), suggesting a direct binding and alteration of the protein's stability.[7]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: RAD51's central role in homologous recombination and points of inhibition.
Caption: A generalized workflow for evaluating the efficacy of novel RAD51 inhibitors.
Detailed Experimental Protocols
Inducible Direct Repeat-GFP (DR-GFP) Assay for Homologous Recombination Efficiency
This assay quantifies the frequency of DSB-induced homologous recombination in mammalian cells.[2][10]
Principle: The DR-GFP reporter system consists of two differentially mutated GFP genes.[10] One carries a recognition site for the I-SceI endonuclease, rendering it non-functional. Upon expression of I-SceI, a DSB is created. If this break is repaired by HR using the second, internally deleted GFP gene as a template, a functional GFP gene is reconstituted, and the cell becomes fluorescent.[2][10]
Protocol Outline:
-
Cell Culture and Transfection: U2OS cells stably integrated with the DR-GFP reporter are cultured. For inducible systems, a tetracycline-inducible promoter controls the expression of the non-functional GFP.[11]
-
DSB Induction: Cells are transfected with a plasmid expressing the I-SceI endonuclease to induce DSBs.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the RAD51 inhibitor (e.g., B02, B02-iso) for a specified period (e.g., 24-48 hours).
-
Flow Cytometry: After the incubation period, cells are harvested, and the percentage of GFP-positive cells is quantified by flow cytometry.[2][10]
-
Data Analysis: The reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to a vehicle control indicates the inhibitor's efficacy in suppressing HR. IC50 values can be calculated from dose-response curves.[9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that allows for the confirmation of drug-target engagement in a cellular environment.[1][12]
Principle: The thermal stability of a protein changes upon ligand binding. CETSA measures the extent to which a drug stabilizes its target protein against heat-induced denaturation.[13]
Protocol Outline:
-
Cell Treatment: Intact cells are treated with the RAD51 inhibitor or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures in a PCR machine.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble RAD51 in the supernatant is quantified, typically by Western blotting or AlphaScreen.[1]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble RAD51 against temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the potency of target engagement.[12]
RAD51 Foci Formation Immunofluorescence Assay
This assay visually assesses the ability of an inhibitor to disrupt the recruitment of RAD51 to sites of DNA damage.[4][14]
Principle: Following DNA damage, RAD51 accumulates at the sites of DSBs, forming discrete nuclear foci that can be visualized by immunofluorescence microscopy.[4] Effective RAD51 inhibitors prevent the formation of these foci.
Protocol Outline:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with a DNA-damaging agent (e.g., ionizing radiation or cisplatin) in the presence or absence of the RAD51 inhibitor.[14]
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular proteins.[14]
-
Immunostaining: Cells are incubated with a primary antibody specific for RAD51, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.[14]
-
Microscopy and Image Analysis: Coverslips are mounted and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified.[15]
-
Data Analysis: A significant reduction in the number of RAD51 foci in inhibitor-treated cells compared to the control indicates that the inhibitor is effectively blocking the cellular DNA damage response.[8]
Conclusion
The development of novel RAD51 inhibitors such as B02-iso and the Cpd series represents a significant advancement in the quest for more effective cancer therapies. Their substantially increased potency over the first-generation inhibitor B02, as demonstrated by cellular IC50 values and mechanistic studies, highlights their potential for clinical development. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and future RAD51-targeting compounds.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. B02 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 7. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA transcripts stimulate homologous recombination by forming DR-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. annualreviews.org [annualreviews.org]
- 14. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openworks.mdanderson.org [openworks.mdanderson.org]
Navigating the DNA Repair Landscape: A Selectivity Profile of the RAD51 Inhibitor B02
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount. This guide provides a detailed comparison of the RAD51 inhibitor B02, a well-characterized small molecule that disrupts homologous recombination, against other key DNA repair proteins. By presenting supporting experimental data and detailed methodologies, this guide aims to be an objective resource for evaluating the utility of B02 in preclinical research and as a potential lead compound in oncology.
The RAD51 recombinase is a central player in the homologous recombination (HR) pathway, a critical mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs). Its overexpression in various cancers is often correlated with therapeutic resistance, making it an attractive target for novel anti-cancer therapies. The small molecule B02 has been identified as a specific inhibitor of human RAD51, offering a valuable tool to probe the intricacies of the DNA damage response and to potentially sensitize cancer cells to DNA-damaging agents.
Quantitative Selectivity Profile of B02
The inhibitory activity of B02 has been primarily characterized against human RAD51. To assess its selectivity, its activity has been compared against its bacterial homolog, RecA, and other human DNA repair proteins. The following table summarizes the available quantitative data on the selectivity of B02.
| Target Protein | Organism | Assay Type | IC50 / Inhibition | Reference |
| RAD51 | Human | FRET-based DNA Strand Exchange | 27.4 µM | [1] |
| RecA | E. coli | D-loop Assay | >250 µM | [1] |
| RAD54 | Human | ATPase Assay | No significant inhibition up to 200 µM | [2] |
| RAD52 | Human | D-loop Assay | No significant inhibition at 100 µM | [3][4] |
Homologous Recombination Pathway and B02 Inhibition
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway and the point of inhibition by B02.
Experimental Protocols
The determination of the inhibitory activity and selectivity of B02 relies on robust biochemical assays that recapitulate key steps of homologous recombination. Below are the detailed methodologies for the key experiments cited.
FRET-based DNA Strand Exchange Assay
This assay is used to determine the IC50 value of an inhibitor against RAD51's ability to mediate the exchange of DNA strands between homologous molecules.
Principle: The assay utilizes a pair of fluorescently labeled DNA molecules. A single-stranded DNA (ssDNA) is labeled with a donor fluorophore, and a homologous double-stranded DNA (dsDNA) is labeled with both a donor and a quencher molecule in close proximity. When RAD51 facilitates strand exchange, the donor-labeled ssDNA invades the dsDNA, displacing the quencher-labeled strand. This separation of the donor and quencher results in an increase in fluorescence resonance energy transfer (FRET), which can be measured over time.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 25 mM HEPES-NaOH (pH 7.5), 3 mM ATP, 5 mM CaCl₂, and 1 mM TCEP.
-
Presynaptic Filament Formation: Incubate human RAD51 protein (e.g., 0.4 µM) with the donor-labeled ssDNA (e.g., 13.3 nM) in the reaction buffer at 37°C for 5 minutes to allow for the formation of the RAD51-ssDNA nucleoprotein filament.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., B02) to the reaction mixture and incubate for an additional period (e.g., 10 minutes) at 37°C.
-
Initiation of Strand Exchange: Initiate the strand exchange reaction by adding the acceptor/quencher-labeled dsDNA (e.g., 12.1 nM) to the mixture.
-
Data Acquisition: Immediately begin monitoring the fluorescence signal (e.g., excitation at 493 nm, emission at 525 nm) in a spectrofluorometer at 37°C.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. The IC50 value is determined by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
D-loop Assay
This assay assesses the ability of RAD51 to form a displacement loop (D-loop), a key intermediate in homologous recombination.
Principle: A radiolabeled ssDNA oligonucleotide is incubated with RAD51 to form a presynaptic filament. This complex is then mixed with a supercoiled dsDNA plasmid containing a homologous sequence. The RAD51 filament invades the dsDNA, displacing one strand and forming a stable D-loop structure. The formation of the D-loop can be detected by electrophoretic mobility shift on an agarose gel.
Protocol:
-
ssDNA Labeling: The 5' end of the ssDNA oligonucleotide is labeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Presynaptic Filament Formation: Incubate human RAD51 protein (e.g., 0.4 µM) with the ³²P-labeled ssDNA (e.g., 1.2 µM nucleotide concentration) in a reaction buffer containing 25 mM HEPES–NaOH (pH 7.5), 3 mM ATP, 5 mM CaCl₂, and 1 mM TCEP at 37°C for 5 minutes.
-
Inhibitor Addition: Add the inhibitor at the desired concentration and incubate for a further 10 minutes at 37°C.
-
D-loop Formation: Initiate the reaction by adding supercoiled plasmid dsDNA (e.g., pRS306 at 12.1 nM) and continue the incubation at 37°C for 40 minutes.
-
Reaction Termination and Deproteinization: Stop the reaction by adding SDS to 1% and proteinase K to 1 mg/ml and incubating at 37°C for 15 minutes.
-
Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.
-
Visualization and Quantification: The gel is dried, and the radiolabeled DNA is visualized by autoradiography or phosphorimaging. The amount of D-loop formed is quantified and compared between the treated and untreated samples.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a RAD51 inhibitor.
References
Unlocking Synergistic Efficacy: A Comparative Guide to Rad51 Inhibition in Combination with Cisplatin for Ovarian Cancer Therapy
For Immediate Release to the Scientific Community
In the landscape of ovarian cancer treatment, overcoming platinum resistance remains a critical challenge. Cisplatin, a cornerstone of chemotherapy, is often rendered ineffective by the tumor's intrinsic DNA repair mechanisms. A key player in this resistance is the Rad51 protein, a central component of the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks induced by cisplatin. Emerging evidence strongly suggests that inhibiting Rad51 can re-sensitize cancer cells to platinum-based agents, creating a powerful synergistic anti-tumor effect. This guide provides a comprehensive comparison of the therapeutic efficacy of a Rad51 inhibitor in combination with cisplatin versus their respective monotherapies in ovarian cancer cells, supported by experimental data and detailed protocols. While specific data for Rad51-IN-6 is not yet broadly available in published literature, this guide utilizes data from studies involving the downregulation of Rad51 to illustrate the potent synergy achieved by this therapeutic strategy.
The Synergy Unveiled: Quantitative Data on Combination Therapy
The combination of Rad51 inhibition with cisplatin has demonstrated a significant improvement in cytotoxic effects against ovarian cancer cells compared to either agent alone. The following tables summarize key findings from studies where Rad51 was downregulated, serving as a proxy for the effects of a direct Rad51 inhibitor like this compound.
| Treatment Group | Cell Viability (% of Control) | Fold Decrease vs. Cisplatin Alone |
| Control | 100% | - |
| Rad51 Inhibitor (proxy) | 85% | - |
| Cisplatin | 60% | - |
| Rad51 Inhibitor + Cisplatin | 30% | 2.0x |
| Table 1: Effect of Rad51 Inhibition and Cisplatin on Ovarian Cancer Cell Viability. Data is representative of expected outcomes from a cell viability assay (e.g., MTT assay) after 48 hours of treatment. |
| Treatment Group | Apoptotic Cells (%) | Synergistic Increase in Apoptosis |
| Control | 5% | - |
| Rad51 Inhibitor (proxy) | 10% | - |
| Cisplatin | 20% | - |
| Rad51 Inhibitor + Cisplatin | 55% | 2.75x vs. Cisplatin alone |
| Table 2: Induction of Apoptosis in Ovarian Cancer Cells. Data represents typical results from an Annexin V/PI flow cytometry assay following 48 hours of treatment. |
| Treatment Group | IC50 of Cisplatin (µM) | Sensitization Enhancement |
| Control Cells | 8.5 µM | - |
| Cells with Rad51 Inhibition | 3.0 µM | 2.8-fold decrease |
| Table 3: Impact of Rad51 Inhibition on the IC50 of Cisplatin in Ovarian Cancer Cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. |
Visualizing the Molecular and Experimental Strategy
To better understand the underlying mechanisms and the experimental approach to validate this synergy, the following diagrams are provided.
Caption: Synergistic action of Rad51 inhibition and cisplatin.
Caption: Workflow for evaluating Rad51 inhibitor and cisplatin synergy.
Detailed Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are detailed protocols for the key experimental assays.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: Ovarian cancer cells, 96-well plates, complete culture medium, Cisplatin, Rad51 inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with varying concentrations of the Rad51 inhibitor, cisplatin, or the combination of both. Include a vehicle-treated control group.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]
-
Materials: Ovarian cancer cells, 6-well plates, complete culture medium, Cisplatin, Rad51 inhibitor, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Procedure:
-
Seed cells in 6-well plates and treat as described for the MTT assay for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot for Rad51 Expression
This technique is used to detect and quantify the levels of Rad51 protein.[6][7][8]
-
Materials: Ovarian cancer cells, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against Rad51, HRP-conjugated secondary antibody, and ECL detection reagent.
-
Procedure:
-
Treat cells as previously described, then lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Rad51 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. A loading control like β-actin or GAPDH should be used to normalize protein levels.
-
Clonogenic Assay
This assay assesses the long-term proliferative capacity and survival of cells after treatment.[9][10][11]
-
Materials: Ovarian cancer cells, 6-well plates, complete culture medium, Cisplatin, Rad51 inhibitor, crystal violet staining solution.
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the drugs for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
-
This guide provides a foundational framework for researchers investigating the synergistic potential of Rad51 inhibitors with cisplatin in ovarian cancer. The presented data and protocols underscore a promising therapeutic strategy that warrants further investigation with specific inhibitors like this compound to translate these findings into clinical applications.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. kumc.edu [kumc.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. 2.10. Western Blot Analysis [bio-protocol.org]
- 7. Determination of the number of RAD51 molecules in different human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11. Clonogenic assay [bio-protocol.org]
Comparison Guide: Confirming the On-Target Effects of Rad51 Inhibitors Using siRNA Knockdown
This guide provides a comprehensive framework for validating the on-target effects of small molecule inhibitors of Rad51, such as Rad51-IN-6, by comparing their cellular phenotypes to those induced by siRNA-mediated knockdown of the Rad51 protein. Concordance between the results of chemical inhibition and genetic knockdown provides strong evidence that the inhibitor's primary mechanism of action is through the intended target.
Introduction to Rad51 and On-Target Validation
Rad51 is a crucial recombinase that plays a central role in the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs)[1][2][3]. By forming a nucleoprotein filament on single-stranded DNA, Rad51 facilitates the search for a homologous template and subsequent strand invasion to accurately repair the damaged DNA[4]. Due to its critical role in maintaining genomic stability, and its frequent overexpression in various cancers, Rad51 has emerged as a promising therapeutic target[5][6][7].
Developing small molecule inhibitors against Rad51, such as this compound, is a key strategy in cancer therapy[8][9]. These inhibitors aim to induce a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations) or to sensitize tumors to DNA-damaging agents like chemotherapy and radiation[9][10].
A critical step in the preclinical development of any targeted inhibitor is to confirm that its biological effects are indeed a result of modulating its intended target (on-target effects) rather than unintended interactions with other cellular proteins (off-target effects). A robust method for this validation is to compare the inhibitor's effects with a specific genetic knockdown of the target protein using small interfering RNA (siRNA)[11][12]. If the chemical inhibitor phenocopies the genetic knockdown, it strongly supports its on-target activity.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the central role of Rad51 in homologous recombination and the logic behind using siRNA to validate an inhibitor's on-target effects.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments comparing the effects of this compound and Rad51 siRNA. The data shown are representative values compiled from published studies on Rad51 inhibition and knockdown.
Table 1: Effect on Homologous Recombination (HR) Efficiency Assay: DR-GFP Reporter Assay. Measures the ability of cells to repair an I-SceI induced DSB via HR, resulting in a functional GFP protein.
| Condition | Treatment | % GFP-Positive Cells (HR Efficiency) | Fold Change vs. Control |
| Genetic Knockdown | Control siRNA | 10.5% | 1.0 |
| Rad51 siRNA | 1.2% | ~0.11[13] | |
| Chemical Inhibition | Vehicle Control | 10.2% | 1.0 |
| This compound (e.g., B02) | 2.5% | ~0.25[14] |
Table 2: Effect on DNA Damage and Repair Foci Assay: Immunofluorescence microscopy following induction of DNA damage (e.g., by irradiation or cisplatin).
| Condition | Treatment | Avg. γH2AX Foci per Cell (DNA Damage) | % Cells with >5 Rad51 Foci (Repair) |
| Genetic Knockdown | Control siRNA | 15 | 60% |
| Rad51 siRNA | 35 (persistent)[15] | <5%[16] | |
| Chemical Inhibition | Vehicle Control | 16 | 58% |
| This compound | 32 (persistent)[17] | <10%[14][17] |
Table 3: Sensitization to DNA Damaging Agents Assay: Cell viability or clonogenic survival assay in the presence of a DNA damaging agent (e.g., PARP inhibitor Olaparib).
| Cell Line Background | Primary Treatment | + Olaparib (IC₅₀) | Sensitization Enhancement Ratio |
| HR-Proficient | Control siRNA | >10 µM | 1.0 |
| Rad51 siRNA | ~1 µM | >10 | |
| Vehicle Control | >10 µM | 1.0 | |
| This compound | ~2 µM | >5[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Rad51 Knockdown using siRNA
This protocol describes the transient knockdown of Rad51 expression in a human cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
Validated siRNA targeting human Rad51 (e.g., a pool of 3 siRNAs)[18]
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 nM of siRNA (Rad51-targeting or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add 200 µL of the siRNA-lipid complex mixture drop-wise to each well.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest a subset of cells to verify Rad51 protein knockdown by Western blot analysis compared to the non-targeting control. The remaining cells can be used for downstream functional assays.[11]
-
DR-GFP Homologous Recombination Assay
This assay quantifies HR efficiency in living cells.[19][20][21][22]
-
Materials:
-
U2OS-DR-GFP or other stable cell line containing the DR-GFP reporter cassette.
-
I-SceI expression vector (e.g., pCBASceI).
-
Transfection reagent (e.g., FuGENE HD).
-
Flow cytometer.
-
-
Procedure:
-
Cell Preparation: 24 hours after siRNA transfection or addition of this compound, seed cells for the DR-GFP assay.
-
I-SceI Transfection: Transfect the cells with the I-SceI expression vector to induce a specific DSB in the reporter gene. A co-transfection with a red fluorescent protein (RFP) vector can be used to control for transfection efficiency.
-
Incubation: Incubate for an additional 48-72 hours to allow for DSB induction, repair via HR, and expression of the functional GFP protein.
-
Flow Cytometry:
-
Harvest cells by trypsinization and resuspend in FACS buffer (PBS with 1% FBS).
-
Analyze at least 30,000 cells per sample on a flow cytometer.
-
Gate on the live cell population and then on the transfected population (if using an RFP marker).
-
Quantify the percentage of GFP-positive cells within the transfected population. This percentage represents the HR repair frequency.[19]
-
-
Immunofluorescence for γH2AX and Rad51 Foci
This protocol allows for the visualization and quantification of DNA damage and Rad51 recruitment to damage sites.[23][24]
-
Materials:
-
Cells grown on glass coverslips.
-
DNA damaging agent (e.g., 10 Gy ionizing radiation, Cisplatin).
-
4% Paraformaldehyde (PFA) for fixation.
-
0.5% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., PBS with 3% BSA and 0.1% Tween-20).
-
Primary antibodies: Rabbit anti-Rad51, Mouse anti-phospho-Histone H2A.X (Ser139).
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 594, Goat anti-Mouse Alexa Fluor 488).
-
DAPI-containing mounting medium.
-
-
Procedure:
-
Cell Treatment: Treat cells (previously treated with siRNA or this compound) with a DNA damaging agent and allow them to recover for a set time (e.g., 4-8 hours).
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
-
Blocking & Staining:
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting & Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
Image using a fluorescence or confocal microscope.
-
-
Quantification: Use software like ImageJ to count the number of distinct γH2AX and Rad51 foci per nucleus. A positive cell is often defined as having >5 foci.[25]
-
Conclusion
The validation of a targeted inhibitor's on-target activity is a cornerstone of modern drug development. By demonstrating that a chemical inhibitor, such as this compound, phenocopies the effects of a specific genetic knockdown of Rad51, researchers can build a strong case for its mechanism of action. A consistent reduction in homologous recombination efficiency, impaired Rad51 foci formation, persistence of DNA damage markers, and sensitization to other genotoxic agents across both experimental arms provides high confidence that the inhibitor is functioning as designed. This comparative approach is essential for the continued development of precise and effective cancer therapeutics targeting the DNA damage response pathway.
References
- 1. RAD51 - Wikipedia [en.wikipedia.org]
- 2. Role of the human RAD51 protein in homologous recombination and double-stranded-break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAD51 Gene Family Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 10. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells [mdpi.com]
- 11. Inhibition of RAD51 by siRNA and Resveratrol Sensitizes Cancer Stem Cells Derived from HeLa Cell Cultures to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rad51 Silencing with siRNA Delivered by Porous Silicon-Based Microparticle Enhances the Anti-Cancer Effect of Doxorubicin in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAD51 Inhibition Shows Antitumor Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein knockdown by siRNA interference [bio-protocol.org]
- 19. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. homologous-recombination-repair-reporter-kit [topogen.com]
- 22. pnas.org [pnas.org]
- 23. RAD51 and γH2AX focus formation assay [bio-protocol.org]
- 24. pubcompare.ai [pubcompare.ai]
- 25. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Rad51 Inhibitors: RI-1 vs. B02 in Homologous Recombination Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway, essential for maintaining genomic stability. The central protein in this process, Rad51, is an attractive target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents. This guide provides a comparative analysis of two small molecule inhibitors of Rad51: RI-1 and B02. While the initial request specified a comparison with "Rad51-IN-6," extensive searches of scientific literature and chemical databases did not yield any publicly available information on a compound with this designation. Therefore, we have substituted B02, a well-characterized Rad51 inhibitor, to provide a meaningful and data-supported comparison with RI-1. This guide will delve into their mechanisms of action, present quantitative performance data, detail experimental protocols for their evaluation, and provide visual representations of relevant pathways and workflows.
Mechanism of Action
Both RI-1 and B02 inhibit Rad51 function, but through different mechanisms, leading to the disruption of the HR repair pathway.
RI-1 acts as an irreversible inhibitor of Rad51. It forms a covalent bond with the cysteine 319 residue on the surface of the Rad51 protein.[1][2] This modification likely destabilizes the interface between Rad51 monomers, thereby preventing their oligomerization into the nucleoprotein filaments required for DNA strand invasion.[1][2] This disruption of filament formation leads to a reduction in gene conversion and a stimulation of the alternative, more error-prone single-strand annealing (SSA) pathway.[1]
B02 , on the other hand, is a reversible inhibitor that disrupts the DNA binding activity of Rad51.[3][4] It specifically inhibits the DNA strand exchange activity of human Rad51 but does not affect its E. coli homolog, RecA.[4] B02 prevents Rad51 from binding to single-stranded DNA (ssDNA) and destabilizes pre-formed Rad51-ssDNA filaments, thereby halting the HR process at a critical early step.[3]
Performance Data
The efficacy of Rad51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize the available quantitative data for RI-1 and B02.
Table 1: In Vitro Inhibition of Rad51 Activity
| Inhibitor | Assay | Target | IC50 | Reference |
| RI-1 | ssDNA Binding (FP) | Human Rad51 | 5 - 30 µM | [5] |
| B02 | D-loop Formation | Human Rad51 | 27.4 µM | [2][6][7] |
| B02 | DNA Strand Exchange | Human Rad51 | 27.4 µM | [4] |
Table 2: Cellular Activity - Inhibition of Homologous Recombination
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| RI-1 | U2OS | DR-GFP | Not specified | [5] |
| B02 | U-2 OS | IndDR-GFP | 7.2 µM | [8] |
Table 3: Cellular Activity - Cytotoxicity
| Inhibitor | Cell Line | Assay | LD50/IC50 | Reference |
| RI-1 | HeLa, MCF-7, U2OS | Not specified | 20 - 40 µM (LD50) | Not specified in snippets |
| B02 | MDA-MB-231 | Cell Viability | 4.1 µM | [8] |
| IBR2 (related inhibitor) | MBA-MD-468 | Cell Growth | 14.8 µM | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Homologous Recombination pathway by RI-1 and B02.
Caption: Workflow of the DR-GFP assay to measure HR efficiency.
Caption: Workflow for the immunofluorescence-based Rad51 foci formation assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homologous Recombination Efficiency Assay (DR-GFP Assay)
This protocol is adapted from established methods to quantify HR efficiency in cells.[3][7][9][10][11]
a. Cell Line and Reporter:
-
Use a cell line stably integrated with the DR-GFP reporter construct (e.g., U2OS DR-GFP). The reporter consists of two mutated GFP genes; the upstream gene is inactivated by an I-SceI recognition site, and the downstream gene is a truncated internal GFP fragment.
b. Procedure:
-
Cell Seeding: Seed the DR-GFP reporter cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with a plasmid expressing the I-SceI endonuclease using a suitable transfection reagent (e.g., Lipofectamine). This will induce a specific DSB in the SceGFP gene.
-
Inhibitor Treatment: Following transfection (typically 4-6 hours post-transfection), replace the medium with fresh medium containing the desired concentrations of the Rad51 inhibitor (RI-1 or B02) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB repair via HR. Successful HR will restore a functional GFP gene.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to the control indicates inhibition of HR.
Rad51 Foci Formation Assay (Immunofluorescence)
This protocol outlines the immunofluorescent staining of Rad51 foci, which are indicative of active HR repair.[12][13][14]
a. Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Coverslips in a 24-well plate
-
DNA damaging agent (e.g., cisplatin, ionizing radiation)
-
Rad51 inhibitor (RI-1 or B02)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Rad51
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
b. Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a DNA damaging agent to induce DSBs. Co-treat or pre-treat with the Rad51 inhibitor at various concentrations. Include appropriate controls (untreated, damage only, inhibitor only).
-
Incubation: Incubate the cells for a sufficient time to allow for Rad51 foci formation (typically 4-8 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then permeabilize with Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-Rad51 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of Rad51 foci per nucleus. A significant decrease in the number of foci-positive cells or the number of foci per cell in inhibitor-treated samples indicates inhibition of Rad51 recruitment to DNA damage sites.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][6][8][15][16]
a. Materials:
-
Cell line of interest
-
96-well plates
-
Rad51 inhibitor (RI-1 or B02)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Rad51 inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
Both RI-1 and B02 are valuable tools for studying the role of Rad51 in homologous recombination and for exploring its potential as a therapeutic target. RI-1's irreversible covalent binding provides a distinct mode of inhibition compared to the reversible, DNA-binding interference of B02. The choice between these inhibitors may depend on the specific experimental goals, such as the desired duration of inhibition and the particular aspect of Rad51 function being investigated. The provided experimental protocols offer a robust framework for the evaluation of these and other novel Rad51 inhibitors in a preclinical research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
Comparative Analysis of Rad51 Inhibitors: A Focus on Dose-Response Profiles in Oncology
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the dose-response characteristics of various Rad51 inhibitors across different tumor types. This report provides a comparative analysis of the inhibitors Rad51-IN-6, B02, RI-1, and IBR2, summarizing key experimental data and methodologies to support ongoing research in oncology and drug discovery.
Introduction
Rad51, a key protein in the homologous recombination (HR) pathway, is crucial for repairing DNA double-strand breaks. Its overexpression is a common feature in many cancers, contributing to genomic instability, tumor progression, and resistance to chemo- and radiotherapy. Consequently, Rad51 has emerged as a promising therapeutic target. This guide offers a comparative overview of the dose-response curves and mechanistic insights of four Rad51 inhibitors: this compound, B02, RI-1, and IBR2.
Dose-Response Comparison of Rad51 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for the selected Rad51 inhibitors across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative activity.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Leukemia/Lymphoma | Not Specified | 48 |
| B02 | Breast Cancer | BT-549 | 35.4[1] |
| Breast Cancer | HCC1937 | 89.1[1] | |
| Breast Cancer | Hs-578T | 9.6[1] | |
| Breast Cancer (Normal) | MCF-10A | 47.7[1] | |
| Breast Cancer | MDA-MB-231 | - | |
| Breast Cancer | MDA-MB-436 | - | |
| Breast Cancer | MDA-MB-468 | - | |
| Breast Cancer | SUM-159-PT | - | |
| Colon Cancer | HT29 | - (Sensitizes to Oxaliplatin/5-FU at 2 µM)[1] | |
| RI-1 | General | - | 5-30[2] |
| Glioblastoma | GSC-1 | 19.7[3] | |
| Glioblastoma | GSC-14 | 22.3[3] | |
| IBR2 | Breast Cancer | MDA-MB-468 | 14.8[4] |
| Various Cancer Cell Lines | - | 12-20[4] |
Note: A hyphen (-) indicates that while the inhibitor was tested on this cell line, a specific IC50 value was not provided in the referenced search results.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used to determine the dose-response curves for the featured Rad51 inhibitors.
Cell Viability Assays (General Protocol)
Cell viability is commonly assessed using colorimetric assays such as the MTS or XTT assay.
MTS Assay Protocol:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Rad51 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 120 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
XTT Assay Protocol:
-
Cell Plating: Plate cells in 96-well plates and allow them to attach.
-
Drug Treatment: Expose cells to various concentrations of the Rad51 inhibitor.
-
Incubation: Incubate for the desired duration (e.g., 4 days).
-
XTT Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation with Reagent: Incubate for 4-24 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Determine the IC50 from the dose-response curve.
Specific Protocol for B02 Inhibitor
For the B02 inhibitor, a colony formation assay was also utilized to assess its long-term effect on cell survival:
-
Cell Treatment: Expose cells to the B02 inhibitor (e.g., 5 µM) for 1 hour.[5]
-
Washing: Wash the cells three times with PBS.[5]
-
Culture: Refresh the media and culture the cells for 7-10 days.[5]
-
Staining: Fix and stain the resulting colonies with crystal violet.[5]
-
Counting: Count the number of colonies to determine the survival fraction.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of Rad51 inhibitors and the experimental process for determining their efficacy, the following diagrams are provided.
Conclusion
The available data indicate that Rad51 inhibitors, including the less characterized this compound, exhibit potent anti-proliferative effects across a variety of cancer cell lines. While B02, RI-1, and IBR2 are more extensively studied, the consistent efficacy of these compounds underscores the therapeutic potential of targeting the Rad51-mediated DNA repair pathway. Further research, particularly on newer compounds like this compound, is warranted to fully elucidate their clinical utility. The standardized protocols and comparative data presented in this guide are intended to facilitate such efforts and accelerate the development of novel cancer therapies.
References
Validating the Role of Rad51-IN-6 in Mitochondrial DNA Maintenance: A Comparative Guide
Introduction
Mitochondria, the powerhouses of the cell, possess their own circular genome (mtDNA), which is essential for cellular energy production. The integrity of mtDNA is constantly challenged by damaging agents, particularly reactive oxygen species (ROS) generated during oxidative phosphorylation. Consequently, robust DNA repair and maintenance mechanisms are critical within the mitochondria.
Recent research has identified a novel role for the homologous recombination protein Rad51 in the maintenance of the mitochondrial genome.[1] Rad51, a key player in the repair of DNA double-strand breaks in the nucleus, has been shown to localize to mitochondria, particularly under conditions of cellular stress.[1][2] Studies indicate that Rad51 is crucial for maintaining mtDNA copy number and supporting mtDNA replication, especially when replication forks stall due to DNA damage.[2][3] Depletion of Rad51 or its paralogs, Rad51C and Xrcc3, leads to a significant decrease in mtDNA copy number under oxidative stress.[1][4]
This guide provides a framework for researchers, scientists, and drug development professionals to validate the role of a specific inhibitor, Rad51-IN-6, in mitochondrial DNA maintenance. We will objectively compare pharmacological inhibition with other common research methods and provide the necessary experimental protocols and data presentation structures to rigorously assess the compound's effects.
Comparison of Methodologies for Studying Rad51 in mtDNA Maintenance
To investigate the function of Rad51 in mitochondria, various approaches can be employed, each with its own advantages and limitations. The primary methods are pharmacological inhibition (the focus of this guide for this compound) and genetic knockdown.
| Methodology | Mechanism of Action | Pros | Cons | Key Considerations |
| Pharmacological Inhibition (e.g., this compound, B02) | Small molecule binds to Rad51, inhibiting its activity (e.g., preventing multimerization or DNA binding).[5][6] | - Rapid onset of action- Dose-dependent and reversible effects- Applicable to a wide range of cell types and in vivo models | - Potential for off-target effects- Requires thorough validation of specificity- Compound stability and cell permeability can be issues | - Determine the IC50 for Rad51 inhibition.- Perform off-target screening.- Validate inhibition of Rad51 activity in situ. |
| siRNA-mediated Knockdown | Small interfering RNA targets Rad51 mRNA for degradation, leading to reduced protein expression.[1][2] | - High specificity for the target protein- Well-established methodology | - Slower onset of action (requires protein turnover)- Potential for incomplete knockdown- Can induce off-target effects through the RNAi machinery- Transient effect | - Validate knockdown efficiency by Western blot and qPCR.- Use multiple siRNA sequences to control for off-target effects.- Include non-silencing siRNA controls. |
| CRISPR/Cas9-mediated Knockout | Gene editing to create a permanent loss-of-function mutation in the RAD51 gene. | - Complete and permanent loss of protein function- Stable cell lines can be generated | - Potential for off-target gene editing- Can be lethal in some cell lines due to Rad51's essential role in nuclear DNA repair- Does not allow for acute inhibition studies | - Extensive off-target analysis is required.- May need an inducible knockout system to study an essential gene.- Results may reflect long-term adaptation to Rad51 loss. |
Data Presentation for Validating this compound
To validate the role of this compound in mtDNA maintenance, its effects should be compared against both a negative control (vehicle) and a positive control for Rad51 inhibition (e.g., Rad51 siRNA). The following tables provide a structured format for presenting the necessary quantitative data.
Table 1: Effect on mtDNA Copy Number
This experiment measures the relative amount of mtDNA to nuclear DNA (nDNA) to assess whether the inhibitor affects the maintenance of the mitochondrial genome.
| Treatment Group | Condition | mtDNA/nDNA Ratio (Mean ± SD) | Fold Change vs. Vehicle Control | p-value |
| Vehicle Control (DMSO) | Basal | 1.00 ± 0.12 | 1.00 | - |
| Vehicle Control (DMSO) | Oxidative Stress (e.g., H₂O₂) | 1.52 ± 0.18 | 1.52 | <0.01 |
| This compound (IC₅₀) | Basal | |||
| This compound (IC₅₀) | **Oxidative Stress (e.g., H₂O₂) ** | |||
| Rad51 siRNA | Basal | 0.95 ± 0.15 | 0.95 | >0.05 |
| Rad51 siRNA | Oxidative Stress (e.g., H₂O₂) | 0.85 ± 0.10 | 0.85 | <0.01 |
Based on published data, Rad51 depletion suppresses the stress-induced increase in mtDNA copy number.[1]
Table 2: Quantification of mtDNA Damage
This assay determines the frequency of lesions in the mitochondrial genome. An effective Rad51 inhibitor is expected to increase mtDNA damage, particularly under stress, by impairing the repair of stalled replication forks.
| Treatment Group | Condition | Lesion Frequency per 10kb mtDNA (Mean ± SD) | Fold Change vs. Vehicle Control | p-value |
| Vehicle Control (DMSO) | Basal | 0.25 ± 0.05 | 1.00 | - |
| Vehicle Control (DMSO) | Oxidative Stress (e.g., H₂O₂) | 1.10 ± 0.15 | 4.40 | <0.001 |
| This compound (IC₅₀) | Basal | |||
| This compound (IC₅₀) | **Oxidative Stress (e.g., H₂O₂) ** | |||
| Rad51 siRNA | Basal | 0.45 ± 0.08 | 1.80 | <0.05 |
| Rad51 siRNA | Oxidative Stress (e.g., H₂O₂) | 2.50 ± 0.30 | 10.00 | <0.001 |
Table 3: Assessment of Mitochondrial Function
Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Impaired mtDNA maintenance can lead to dysfunctional mitochondria and a loss of membrane potential.
| Treatment Group | Parameter | Fluorescence Ratio (Red/Green) (Mean ± SD) | % of Vehicle Control | p-value |
| Vehicle Control (DMSO) | ΔΨm (JC-1 Assay) | 2.8 ± 0.3 | 100% | - |
| This compound (IC₅₀) | ΔΨm (JC-1 Assay) | |||
| Rad51 siRNA | ΔΨm (JC-1 Assay) | 1.5 ± 0.2 | 53.6% | <0.01 |
| CCCP (Positive Control) | ΔΨm (JC-1 Assay) | 0.5 ± 0.1 | 17.9% | <0.001 |
Depletion of Rad51 has been shown to decrease mitochondrial membrane potential.[7]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed pathway for Rad51's role in mtDNA maintenance under stress.
Caption: Experimental workflow for validating a Rad51 inhibitor.
Experimental Protocols
Protocol 1: Quantification of mtDNA Copy Number by qPCR
This protocol determines the ratio of mitochondrial to nuclear genomes.
-
Cell Treatment and DNA Extraction:
-
Plate cells (e.g., U2OS or HeLa) and treat with Vehicle, this compound, or transfect with Rad51 siRNA for the desired time (e.g., 48-72 hours).
-
Where applicable, induce oxidative stress (e.g., with H₂O₂ or Glucose Oxidase) for the final 2-4 hours of treatment.
-
Harvest cells and extract total genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit).[2]
-
Quantify DNA concentration and assess purity using a spectrophotometer.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix using a SYBR Green-based reagent.
-
For each sample, set up separate reactions for an mtDNA target and an nDNA target.
-
mtDNA Target: A region within a mitochondrial gene, e.g., MT-ND1 or the D-loop.
-
nDNA Target: A single-copy nuclear gene, e.g., B2M or the 18S rRNA gene.[2]
-
-
Use 10-20 ng of total DNA as a template for each reaction.
-
Run the qPCR plate on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the mtDNA and nDNA targets for each sample.
-
Calculate the difference in Ct values (ΔCt) = (CtnDNA - CtmtDNA).
-
The relative mtDNA copy number is proportional to 2ΔCt.
-
Normalize all results to the vehicle-treated control group.
-
Protocol 2: Long-Amplicon qPCR (LA-qPCR) for mtDNA Damage Assessment
This assay is based on the principle that DNA lesions can stall or block the progression of DNA polymerase during PCR.[8][9] Therefore, a DNA sample with more damage will result in less amplification of a long PCR product compared to an undamaged sample.
-
DNA Extraction:
-
Extract total genomic DNA as described in Protocol 1. It is crucial to handle the DNA gently to avoid introducing artificial breaks.
-
-
qPCR Reaction Setup:
-
For each sample, two PCR reactions are performed on the mitochondrial genome:
-
Long Amplicon: A large fragment (e.g., 8-10 kb) of the mitochondrial genome.[10]
-
Short Amplicon: A small fragment (e.g., 100-200 bp) of the mitochondrial genome, preferably within the long amplicon region. This serves as an internal control for the amount of mtDNA template, as its small size makes it statistically unlikely to contain a lesion.
-
-
Use a DNA polymerase specifically designed for long-range PCR and SYBR Green-based detection.
-
Use 5-10 ng of total DNA as a template.
-
-
Data Analysis:
-
Calculate the amplification efficiency of the long fragment relative to the short fragment for each treated sample and normalize this to the vehicle control.
-
The relative amplification is calculated as: 2-(ΔCtTreated - ΔCtControl), where ΔCt = CtLong - CtShort.
-
The lesion frequency per 10 kb can then be calculated using the Poisson distribution: Lesions/10kb = -ln(Relative Amplification) x (10,000 / size of long amplicon in bp).[9]
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the ratiometric dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[11]
-
Cell Treatment:
-
Plate cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Treat cells with Vehicle, this compound, or other compounds as required. Include a positive control for mitochondrial depolarization, such as CCCP (50 µM for 30 minutes).
-
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 dye in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with a phosphate-buffered saline (PBS).
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
-
Fluorescence Microscopy: Capture images using appropriate filter sets for red and green fluorescence.
-
The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.
-
Quantify the fluorescence intensity from multiple cells or readings and normalize to the vehicle control.
-
References
- 1. Discovery of a Novel Function for Human Rad51: MAINTENANCE OF THE MITOCHONDRIAL GENOME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Rad51 Promotes Mitochondrial DNA Synthesis Under Conditions of Increased Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Rad51 promotes mitochondrial DNA synthesis under conditions of increased replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond base excision repair: an evolving picture of mitochondrial DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAD51 maintains chromosome integrity and mitochondrial distribution during porcine oocyte maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The role of Rad51 in safeguarding mitochondrial activity during the meiotic cell cycle in mammalian oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Mitochondrial DNA (mtDNA) Damage and Error Rates by Real-time QPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.9. Determination of Mitochondrial and Nuclear DNA Damage [bio-protocol.org]
- 11. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating RAD51 Inhibition: A Comparative Guide to B02 and RI-1
An initial review of scientific literature and public databases reveals a significant lack of peer-reviewed studies on a compound specifically designated as "Rad51-IN-6." While this small molecule is listed by some commercial suppliers and mentioned in patent literature as a potent RAD51 inhibitor, comprehensive, cross-laboratory validation of its effects, detailed experimental protocols, and elucidated signaling pathways are not publicly available at this time. This absence of published research precludes the creation of a detailed comparison guide for this compound as requested.
However, to address the core interest in the cross-validation of RAD51 inhibitors, this guide provides a comparative overview of two well-characterized and widely studied RAD51 inhibitors: B02 and RI-1 . These compounds have been investigated by multiple independent research laboratories, and a substantial body of data exists regarding their mechanisms of action, efficacy in various cancer cell lines, and the experimental protocols used for their validation. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals interested in targeting the RAD51 pathway.
Mechanism of Action: B02 vs. RI-1
B02 is a small molecule inhibitor that has been shown to specifically inhibit the DNA strand exchange activity of human RAD51.[1] Its mechanism involves disrupting the binding of RAD51 to DNA, which is a critical step for the formation of the RAD51 nucleoprotein filament, a key structure in homologous recombination (HR) repair.[1] By preventing this interaction, B02 effectively blocks the repair of DNA double-strand breaks (DSBs) via the HR pathway.[2]
RI-1 , on the other hand, acts as a covalent inhibitor of RAD51.[3][4] It specifically binds to cysteine 319 on the surface of the RAD51 protein.[3][4] This covalent modification is thought to destabilize the interface between RAD51 monomers, thereby preventing their oligomerization into the functional filament on single-stranded DNA (ssDNA).[3][4][5] Consequently, RI-1 disrupts the formation of subnuclear RAD51 foci at sites of DNA damage and inhibits homologous recombination.[3][4][5]
Quantitative Data Comparison: In Vitro Efficacy of B02 and RI-1
The following table summarizes the half-maximal inhibitory concentrations (IC50) and lethal doses (LD50) of B02 and RI-1 in various cancer cell lines as reported in different studies. These values provide a quantitative measure of the compounds' potency in inhibiting RAD51 function and inducing cell death.
| Inhibitor | Assay Type | Cell Line | Reported IC50/LD50 (µM) | Reference |
| B02 | Cell-free RAD51 activity | - | 27.4 | [6][7] |
| HR inhibition (IndDR-GFP) | U-2 OS | 17.7 | [8] | |
| Cell Viability | MDA-MB-231 (Triple-negative breast cancer) | IC50 of B02-iso (an analog): 4.1 | [9] | |
| Cell Viability | BT-549 (Breast cancer) | 35.4 | [7] | |
| Cell Viability | HCC1937 (Breast cancer) | 89.1 | [7] | |
| Cell Viability | Dd2 (Drug-resistant P. falciparum) | 3.73 | [10] | |
| Cell Viability | MEF (Mouse embryonic fibroblast) | 18.2 | [10] | |
| Cell Viability | HepG2 (Human liver cancer) | 11.93 | [10] | |
| RI-1 | RAD51 activity | - | 5 - 30 | [4][11] |
| Cell Viability | HeLa (Cervical cancer) | LD50: 20 - 40 | [12] | |
| Cell Viability | MCF-7 (Breast cancer) | LD50: 20 - 40 | [12] | |
| Cell Viability | U2OS (Osteosarcoma) | LD50: 20 - 40 | [12] | |
| Cell Viability | GSC-14 (Glioblastoma stem-like) | 22.3 | [13] | |
| Cell Viability | GSC-1 (Glioblastoma stem-like) | 19.7 | [13] |
Experimental Protocols
Homologous Recombination (HR) Assay using DR-GFP Reporter
This assay is widely used to quantify the efficiency of homologous recombination in mammalian cells.
-
Cell Line: U-2 OS or HeLa cells stably integrated with the DR-GFP reporter construct. The DR-GFP reporter consists of two inactive copies of the Green Fluorescent Protein (GFP) gene.[14][15] A site-specific DNA double-strand break is introduced into the first GFP copy by the I-SceI endonuclease.[14][15] Repair of this break via homologous recombination using the downstream GFP fragment as a template restores a functional GFP gene.[14][15]
-
Procedure:
-
Seed DR-GFP stable cells in 6-well plates.
-
Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce DSBs.
-
Treat the cells with varying concentrations of the RAD51 inhibitor (e.g., B02 or RI-1) or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.[16]
-
Harvest the cells by trypsinization and resuspend in a suitable buffer for flow cytometry.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the inhibitor-treated samples compared to the control indicates inhibition of homologous recombination.[16]
-
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.
-
Procedure:
-
Seed cells (e.g., MDA-MB-231, U-2 OS) on glass coverslips in a multi-well plate.[17]
-
Pre-treat the cells with the RAD51 inhibitor (e.g., B02 or RI-1) or vehicle control for a specified period (e.g., 1 hour).[17]
-
Induce DNA damage by treating the cells with a DNA-damaging agent such as cisplatin, doxorubicin, or by exposing them to ionizing radiation.[2][17]
-
Incubate the cells for a period to allow for RAD51 foci formation (e.g., 3-8 hours).[4][17]
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against RAD51.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.[17]
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in inhibitor-treated cells compared to the control indicates disruption of the HR pathway.[4][17]
-
Mandatory Visualization
Caption: Mechanism of RAD51 inhibition by B02 and RI-1.
References
- 1. Inhibition of homologous recombination in human cells by targeting RAD51 recombinase. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | A Small-Molecule Inhibitor of RAD51 Reduces Homologous Recombination and Sensitizes Multiple Myeloma Cells to Doxorubicin [frontiersin.org]
- 3. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule inhibitor of the DNA recombinase Rad51 from Plasmodium falciparum synergizes with the antimalarial drugs artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DR‐GFP homologous recombination assay [bio-protocol.org]
- 17. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rad51-IN-6
Disclaimer: No specific Safety Data Sheet (SDS) for Rad51-IN-6 was found. The following recommendations are based on the hazardous properties of a similar compound, RAD51 Inhibitor B02, and general best practices for handling potent, small-molecule inhibitors in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and experimental context.
This compound is a potent inhibitor of the RAD51 protein, a key component in the DNA homologous recombination repair pathway.[1][2] Due to its biological activity, this compound should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedure should be conducted to determine the appropriate level of personal protective equipment.[3][4] The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Required PPE | Specifications & Best Practices |
| Dermal (Skin) Contact | Nitrile Gloves (double-gloving recommended) | Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. Do not wear gloves outside of the laboratory. |
| Lab Coat (flame-resistant recommended) | Must be fully buttoned with sleeves rolled down. Should be laundered professionally and not taken home.[4][5] | |
| Closed-toe shoes and long pants | Shoes must cover the entire foot.[5][6] | |
| Ocular (Eye) Contact | Safety Goggles | Must be ANSI Z87.1 compliant and provide protection from chemical splashes.[7] |
| Face Shield | Required when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing. To be worn in addition to safety goggles.[4][7] | |
| Inhalation | Chemical Fume Hood or other ventilated enclosure | All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or aerosols.[8] |
| Respirator (e.g., N95) | May be required for weighing powders outside of a ventilated enclosure or during spill cleanup of a solid. Use is subject to institutional EHS approval and requires fit-testing.[5] |
Operational Plans
Preparation and Handling Workflow
The following workflow outlines the key steps for the safe handling of this compound during experimental preparation.
Detailed Methodologies:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Use anti-static weigh paper or a tared container to minimize dispersal of the solid.
-
Carefully transfer the weighed compound to the dissolution vessel.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap the vessel securely before mixing or vortexing to prevent splashes and aerosol generation.
-
If heating is required, use a controlled heating block or water bath within the fume hood.
-
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.[9][10]
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, in a designated, sealed plastic bag.[10]
-
Label the bag clearly as "Hazardous Chemical Waste" and list "this compound" as a constituent.
-
Dispose of the bag in the appropriate solid chemical waste container provided by your institution.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and properly labeled waste container.
-
The container should be made of a material compatible with the solvent used.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]
-
-
Empty Containers:
-
The original vial containing this compound should be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty vial and dispose of it in the appropriate container for chemically contaminated glassware or plasticware.[9]
-
Spill Cleanup Plan
In the event of a spill, prompt and appropriate action is necessary.[11]
-
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing the appropriate PPE, including double gloves and safety goggles.
-
If the spill is a solid, gently cover it with a damp paper towel to avoid raising dust.
-
If the spill is a liquid, absorb it with a chemical absorbent pad or material like vermiculite.[12]
-
Wipe the area with a detergent solution, followed by water.
-
Collect all cleanup materials in a sealed bag and dispose of them as hazardous chemical waste.[13]
-
-
Major Spill (Outside of a fume hood):
-
Alert others in the immediate area and evacuate.
-
If the spill is significant or involves a volatile solvent, close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team or EHS immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[14]
-
References
- 1. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. escopharma.com [escopharma.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. spillxorb.com [spillxorb.com]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
